Product packaging for L-Alanine-d4(Cat. No.:CAS No. 18806-29-6)

L-Alanine-d4

Cat. No.: B136944
CAS No.: 18806-29-6
M. Wt: 93.12 g/mol
InChI Key: QNAYBMKLOCPYGJ-IALWIIEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-alanine-2,3,3,3-d4 is a deuterated compound that is L-alanine in which the alpha-hydrogen and the three methyl hydrogens are replaced by deuterium. It is a L-alpha-amino acid, an alanine and a deuterated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B136944 L-Alanine-d4 CAS No. 18806-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-IALWIIEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480390
Record name L-Alanine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18806-29-6
Record name L-Alanine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Alanine-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Synthesis, Chemical Properties, and Applications of Deuterated L-Alanine in Advanced Research

Introduction

L-Alanine-d4 is a stable isotope-labeled version of the non-essential amino acid L-alanine, in which four hydrogen atoms have been replaced by deuterium. This isotopic substitution, which increases the molecular weight, makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, drug development, and structural biology. Its chemical similarity to the endogenous L-alanine allows it to participate in biological pathways without altering physiological processes, while its distinct mass enables its differentiation and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid, possesses physical and chemical properties that are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.[1][2] This subtle distinction is the basis for its utility in a wide range of analytical techniques.

PropertyValueSource(s)
Molecular Formula C₃H₃D₄NO₂[2]
Molecular Weight 93.12 g/mol [1]
Exact Mass 93.072785450 Da
CAS Number 18806-29-6
Appearance White to off-white solid
Melting Point 314.5 °C (decomposes)
Solubility Sparingly soluble in water; slightly soluble in aqueous acid and methanol.
Optical Activity [α]25/D +14.5° (c = 2 in 1 M HCl)
Isotopic Purity Typically ≥98 atom % D
XLogP3 -3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms into the L-alanine molecule. While several methods exist for the deuteration of amino acids, a common approach involves non-enzymatic transamination. This method utilizes a catalyst, such as a pyridoxal derivative, in conjunction with a metal salt like copper(II) sulfate in heavy water (D₂O).

A generalized synthetic approach can also be adapted from established methods for the synthesis of racemic alanine, followed by enzymatic resolution to obtain the L-enantiomer. For example, a common route to dl-alanine is through the Strecker synthesis, starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis. To produce the deuterated form, deuterated starting materials would be required. Another approach involves the amination of α-bromopropionic acid with ammonia. To obtain this compound, one would start with deuterated α-bromopropionic acid and then resolve the resulting racemic mixture.

Below is a logical workflow for a plausible synthesis of this compound.

cluster_synthesis Plausible Synthetic Pathway for this compound start Deuterated Pyruvic Acid reductive_amination Reductive Amination (e.g., with ND₃ in D₂O, catalyst) start->reductive_amination dl_alanine_d4 Dthis compound reductive_amination->dl_alanine_d4 acetylation Acetylation dl_alanine_d4->acetylation n_acetyl N-Acetyl-Dthis compound acetylation->n_acetyl enzymatic_resolution Enzymatic Resolution (e.g., with acylase) n_acetyl->enzymatic_resolution l_alanine_d4 This compound enzymatic_resolution->l_alanine_d4 d_acetyl N-Acetyl-D-Alanine-d4 enzymatic_resolution->d_acetyl

Caption: A logical workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a versatile tool with numerous applications in biomedical and pharmaceutical research. Its primary utility lies in its role as a tracer for metabolic studies and as an internal standard for quantitative analysis.

Internal Standard in Quantitative Mass Spectrometry

Due to its chemical identity with L-alanine and its distinct mass, this compound is an ideal internal standard for the accurate quantification of L-alanine in complex biological matrices such as plasma, urine, and tissue extracts. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.

This protocol is adapted from a validated method for the quantification of 20 proteinogenic L-amino acids in mouse plasma.

a. Materials and Reagents:

  • This compound (as part of a stable-isotope-labeled amino acid internal standard mixture)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Mouse plasma samples

  • Intrada Amino Acid column (or equivalent)

b. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of L-alanine and other amino acids in 50% methanol.

  • Working Standard Solutions: Serially dilute the stock solutions to create a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound and other stable-isotope-labeled amino acids in a suitable solvent (e.g., acetonitrile:water:formic acid, 80:20:1 v/v/v).

  • Sample Preparation:

    • Thaw frozen mouse plasma samples on ice.

    • To 5 µL of plasma, add a sufficient volume of the IS working solution.

    • Precipitate proteins by adding a protein precipitation agent (e.g., methanol or acetonitrile) and vortex thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Intrada Amino Acid column (e.g., 100 x 2 mm, 3 µm).

    • Mobile Phase A: Aqueous solution with 100 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3 v/v/v).

    • Flow Rate: 0.6 mL/min.

    • Gradient Elution: Develop a gradient to separate the amino acids.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Alanine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the corresponding transition for the deuterated internal standard (precursor m/z will be shifted by +4).

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of L-alanine in the plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

cluster_lcms LC-MS/MS Workflow for Amino Acid Quantification sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection - MRM) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Workflow for amino acid quantification using this compound.

Tracer in Metabolic Flux Analysis

This compound is employed as a tracer to study metabolic pathways and quantify the rates of metabolic reactions (fluxes). By introducing this compound into a biological system, researchers can track the incorporation of deuterium into other metabolites, providing insights into pathways such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and transamination reactions.

This protocol provides a general framework for a cell culture-based metabolic labeling experiment.

a. Materials and Reagents:

  • This compound

  • Cell culture medium deficient in L-alanine

  • Dialyzed fetal bovine serum (if required)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 80%)

  • Scraper

b. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Aspirate the standard medium and wash the cells with PBS.

  • Replace the medium with the L-alanine-deficient medium supplemented with a known concentration of this compound. The concentration and labeling duration should be optimized for the specific cell type and pathway of interest.

  • Incubate the cells under their normal growth conditions for the desired labeling period.

c. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Quench metabolism by adding ice-cold 80% methanol to the culture dish.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples and incubate at -20°C for at least one hour to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extracts, for example, using a vacuum concentrator.

d. Analysis:

  • Resuspend the dried extracts in a suitable solvent for analysis by LC-MS/MS or NMR spectroscopy.

  • Analyze the samples to determine the isotopic enrichment in downstream metabolites.

e. Data Interpretation:

  • The pattern and extent of deuterium incorporation into various metabolites provide information about the activity of specific metabolic pathways.

  • Computational modeling can be used for a more quantitative metabolic flux analysis.

cluster_mfa Metabolic Flux Analysis using this compound l_alanine_d4 This compound (Tracer) pyruvate_d Pyruvate-d l_alanine_d4->pyruvate_d other_amino_acids_d Other Amino Acids-d (via Transamination) l_alanine_d4->other_amino_acids_d lactate_d Lactate-d pyruvate_d->lactate_d tca_cycle TCA Cycle Intermediates-d pyruvate_d->tca_cycle glucose_d Glucose-d (via Gluconeogenesis) pyruvate_d->glucose_d

Caption: Metabolic pathways traced by this compound.

NMR Spectroscopy in Structural Biology

In NMR spectroscopy, particularly for larger proteins, extensive deuteration is often necessary to simplify complex proton NMR spectra and reduce signal overlap. This compound can be incorporated into proteins, and its deuterated methyl group can be used in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to study the structure and dynamics of large protein complexes.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility as an internal standard ensures accurate and reliable quantification of L-alanine in complex biological samples, while its application as a metabolic tracer provides invaluable insights into the intricate network of metabolic pathways. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this compound in a variety of research settings, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

Physical properties and molecular weight of L-Alanine-d4.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Alanine-d4: Physical Properties, Molecular Weight, and Applications

Introduction

This compound is a stable isotope-labeled form of the non-essential amino acid L-alanine, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a unique mass signature, making it an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications are as a tracer for metabolic pathway studies and as an internal standard for quantitative analysis using mass spectrometry and NMR.[1][2][3] This guide provides a comprehensive overview of the core physical properties of this compound, details relevant experimental methodologies, and visualizes its role in key biological and analytical workflows.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its application in experimental settings. The substitution of hydrogen with deuterium alters its mass without significantly changing its chemical properties, allowing it to mimic endogenous L-alanine in biological systems.[2]

PropertyValueCitation(s)
Molecular Weight 93.12 g/mol [1]
Exact Mass 93.072785450 Da
Molecular Formula C₃H₃D₄NO₂
CAS Number 18806-29-6
Appearance White to off-white solid
Melting Point 314.5 °C (decomposes)
Solubility Soluble in water and polar solvents like methanol. Sparingly soluble in water and slightly soluble in aqueous acid and methanol.
Optical Activity [α]25/D +14.5° (c = 2 in 1 M HCl)
Isotopic Purity ≥98 atom % D
Storage Temperature Refrigerator or room temperature, away from light and moisture.

Experimental Protocols and Methodologies

The accurate determination of physical properties and the effective use of this compound in research rely on standardized experimental protocols.

Determination of Solubility (General Protocol)

This protocol outlines a general method for determining the solubility of an amino acid like this compound in various solvents.

Objective: To determine the degree of solubility of this compound in different solvents (e.g., water, ethanol, methanol).

Materials:

  • This compound

  • Test tubes and rack

  • Pipettes

  • Vortex mixer

  • Solvents: Distilled water, ethanol, methanol

Procedure:

  • Label a series of clean, dry test tubes for each solvent to be tested.

  • Add a specific volume (e.g., 2 mL) of each solvent to the corresponding test tube.

  • Accurately weigh a small amount of this compound and add it to each test tube.

  • Cap the tubes and shake them thoroughly using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Allow the solutions to stand and observe for any undissolved solid.

  • If the solid dissolves completely, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

  • Record the observations to classify the solubility (e.g., freely soluble, sparingly soluble, insoluble) and, if possible, quantify the amount dissolved to determine the concentration.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches. A common chemical method is non-enzymatic transamination.

Principle: This method utilizes a catalyst, such as a pyridoxal derivative, in conjunction with a metal salt in deuterium oxide (D₂O) to achieve a high yield of the deuterated amino acid. Dthis compound can be synthesized with a high isotopic purity (98.5%) and can then be resolved to the L-isomer using enzymatic methods.

Applications and Visualized Workflows

This compound is a versatile tool in metabolic research and analytical chemistry. Its applications are best understood through the visualization of the pathways and workflows in which it is utilized.

Metabolic Tracer in the Glucose-Alanine Cycle

L-Alanine plays a central role in the glucose-alanine cycle, a key metabolic pathway that links the metabolism of amino acids and glucose between muscle and the liver. This compound serves as an excellent tracer to study the flux through this pathway, which is crucial for understanding energy homeostasis and diseases like diabetes.

Caption: The Glucose-Alanine Cycle with this compound as a metabolic tracer.

Internal Standard for Quantitative Mass Spectrometry

Due to its chemical identity to endogenous L-alanine but distinct mass, this compound is an ideal internal standard for isotope-dilution mass spectrometry (IDMS). This technique allows for the precise and accurate quantification of L-alanine in complex biological samples.

MassSpecWorkflow start Biological Sample (e.g., plasma, tissue) add_is Spike with known amount of this compound (Internal Standard) start->add_is extract Sample Preparation (e.g., Protein Precipitation, Extraction) add_is->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification (Ratio of Analyte to Internal Standard) analyze->quantify result Accurate Concentration of L-Alanine quantify->result

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Probing Bacterial D-Alanine Metabolism

In many bacteria, D-alanine is an essential component of the peptidoglycan cell wall. The primary route for its synthesis is the racemization of L-alanine, catalyzed by the enzyme Alanine Racemase (Alr). This compound can be used to study the kinetics and mechanisms of this crucial enzymatic reaction, which is a target for antimicrobial drugs.

AlanineRacemase L_Ala This compound Enzyme Alanine Racemase (Alr) L_Ala->Enzyme Reversible Racemization D_Ala D-Alanine-d4 PG Peptidoglycan Synthesis (Bacterial Cell Wall) D_Ala->PG Enzyme->D_Ala

Caption: Role of this compound in studying bacterial D-alanine synthesis.

References

A Technical Guide to the Key Differences and Applications of L-Alanine and L-Alanine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between L-Alanine and its deuterated counterpart, L-Alanine-d4. We will delve into their distinct physicochemical properties, spectroscopic signatures, and crucially, their differential applications in advanced research methodologies. This guide will provide detailed experimental protocols and visual aids to facilitate a comprehensive understanding for professionals in the fields of life sciences and drug development.

Core Distinctions: The Impact of Deuterium Labeling

L-Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle.[1] this compound is a stable isotope-labeled (SIL) version of L-Alanine where four hydrogen atoms have been replaced by deuterium atoms.[2] This isotopic substitution, while minimally affecting the compound's chemical properties, imparts a significant mass shift, making it an invaluable tool in analytical and metabolic research. The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.[3][4]

Quantitative Data Summary

The key quantitative differences between L-Alanine and this compound are summarized in the table below, providing a clear comparison for researchers selecting materials for their experimental needs.

PropertyL-AlanineThis compound
Molecular Formula C₃H₇NO₂C₃H₃D₄NO₂
Molecular Weight 89.09 g/mol 93.12 g/mol [5]
CAS Number 56-41-718806-29-6
Mass Shift (vs. L-Alanine) N/A+4 Da
Isotopic Purity N/ATypically ≥98%

Applications in Research and Development

The introduction of deuterium into the L-Alanine molecule opens up a range of sophisticated applications that are not possible with the unlabeled compound.

This compound as an Internal Standard in LC-MS/MS

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of L-Alanine in complex biological matrices such as plasma, serum, and tissue homogenates. Because this compound is chemically almost identical to L-Alanine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its distinct mass allows for separate detection. By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and reproducible quantification of the endogenous L-Alanine.

Metabolic Flux Analysis and NMR Studies

This compound also serves as a tracer in metabolic flux analysis (MFA) to investigate the flow of metabolites through various pathways. By introducing this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides valuable insights into the dynamics of metabolic pathways, such as the glucose-alanine cycle and the tricarboxylic acid (TCA) cycle. In NMR studies, the use of deuterated compounds can simplify complex spectra and aid in the structural elucidation of macromolecules.

Experimental Protocols

Quantification of L-Alanine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a standard procedure for the quantification of L-Alanine in human plasma.

1. Materials and Reagents:

  • L-Alanine standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Alanine in water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • L-Alanine Working Standards: Prepare a series of calibration standards by serially diluting the L-Alanine stock solution with water to achieve a concentration range that covers the expected physiological levels of L-Alanine in plasma.

  • Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration appropriate for the assay.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 200 µL of the IS-WS in methanol.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and decreasing over time to elute the polar analytes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Alanine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion, accounting for the +4 Da mass shift.

    • Optimize instrument parameters such as collision energy and declustering potential for both analytes.

5. Data Analysis:

  • Integrate the peak areas for both L-Alanine and this compound.

  • Calculate the peak area ratio of L-Alanine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Alanine calibration standards.

  • Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) in Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data peak_integration Peak Integration (L-Alanine & this compound) data->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc cal_curve Calibration Curve ratio_calc->cal_curve quantification Quantify L-Alanine cal_curve->quantification

Caption: Experimental workflow for L-Alanine quantification.

G cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis (Liver) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Transaminase TCA TCA Cycle Pyruvate->TCA Glucose_new Glucose Pyruvate->Glucose_new a_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate a_Ketoglutarate->L_Glutamate

References

The Role of Deuterated Amino Acids in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in the field of metabolic research. Their unique physicochemical properties, particularly the kinetic isotope effect (KIE), allow for the precise tracing and quantification of metabolic fluxes, protein turnover, and drug metabolism pathways without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of deuterated amino acids in metabolic studies.

Core Principles: The Power of the Deuterium Label

The utility of deuterated amino acids in metabolic research stems from two fundamental principles: their function as tracers and the kinetic isotope effect.

Deuterated Amino Acids as Tracers: Chemically, deuterated amino acids are nearly identical to their natural counterparts, allowing them to participate in metabolic reactions without significantly altering biological pathways.[1][2] However, the mass difference imparted by the deuterium atom makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This enables researchers to track the fate of these labeled amino acids as they are incorporated into proteins or transformed into other metabolites, providing a dynamic view of metabolic processes.[4]

The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. This phenomenon, known as the kinetic isotope effect, is a powerful tool in drug development. By strategically deuterating specific sites on a drug molecule that are susceptible to metabolic degradation, its metabolic rate can be slowed, potentially improving its pharmacokinetic profile.

Data Presentation: Quantitative Insights from Deuterated Tracers

The use of deuterated amino acids allows for the precise quantification of various metabolic parameters. The following tables summarize key quantitative data from studies utilizing this powerful technique.

Protein Turnover Rates

Deuterium oxide (D₂O) is a common and cost-effective precursor for in vivo and in vitro labeling of non-essential amino acids. Once administered, deuterium from D₂O is incorporated into these amino acids, which are then used for protein synthesis. By measuring the rate of deuterium incorporation into proteins over time, researchers can calculate protein turnover rates.

Table 1: Protein Half-Life in Different Tissues and Cell Lines Measured by D₂O Labeling

Tissue/Cell LineProtein FractionMedian Half-Life (days)OrganismReference
Mouse LiverTotal Proteome2.4Mouse
Mouse HeartTotal Proteome5.7Mouse
Mouse Adipose TissueTotal Proteome6.1Mouse
Mouse IntestineTotal Proteome1.7Mouse
Human MuscleMyofibrillar~7-10 (calculated from FSR)Human
Human AC16 CellsTotal Proteome~0.7 (16.7-17.5 hours)Human
Human iPSC-CMTotal Proteome~2.3 (55.1 hours)Human

FSR: Fractional Synthesis Rate

Pharmacokinetics of Deuterated Drugs

The kinetic isotope effect can be leveraged to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism.

Table 2: Pharmacokinetic Parameters of Deuterated Drugs Compared to Their Non-Deuterated Analogs

DrugParameterDeuterated ValueNon-Deuterated ValueFold ChangeOrganismReference
Tetrabenazine Deutetrabenazine Tetrabenazine
AUC₀₋ᵢₙf (ng·h/mL)283.0142.02.0Human
Cₘₐₓ (ng/mL)26.122.91.1Human
t₁/₂ (h)9.44.52.1Human
Methadone d₉-Methadone Methadone
AUC₀₋₈ₕ (µg·h/L)1330 ± 350232 ± 485.7Mouse
Cₘₐₓ (µg/L)880 ± 190200 ± 304.4Mouse
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.80.19Mouse

AUC: Area under the curve, Cₘₐₓ: Maximum concentration, t₁/₂: Half-life

Kinetic Isotope Effect on Enzyme Kinetics

While the qualitative impact of deuteration on slowing reaction rates is well-established, specific quantitative data on the kinetic isotope effect (KIE) for various enzymes with deuterated amino acid substrates is not always compiled in a comparative format. The KIE is typically expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). A primary KIE (kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step.

Table 3: Qualitative and Reported Kinetic Isotope Effects of Deuterated Compounds on Enzyme Activity

EnzymeSubstrate (Deuterated)Observed KIE (kH/kD)SignificanceReference
Cytochrome P450 3A4Deuterated forms of a chemotypeNo significant KIE observedRate-limiting step is not C-H bond cleavage for this substrate.
Cytochrome P450 2C19Deuterated forms of a chemotypeLargest KIE with di-deuterated methyl groupsIndicates C-H bond cleavage of the methyl groups is rate-limiting.
Glutamate DehydrogenaseL-proline-2-d4.1 ± 0.4Significant primary KIE, indicating C-H bond cleavage is rate-limiting.
Nonheme Iron EnzymesSelectively deuterated substrate2.1C-H bond cleavage contributes to the rate-determining step.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results in metabolic studies using deuterated amino acids.

In Vivo D₂O Labeling for Muscle Protein Synthesis Measurement in Humans

This protocol is adapted from established methods for measuring muscle protein synthesis rates in humans under free-living conditions.

1. Subject Recruitment and Baseline Measurements:

  • Recruit healthy volunteers and obtain informed consent.

  • Record baseline characteristics such as age, weight, and height.

  • Obtain a baseline saliva and muscle biopsy sample.

2. D₂O Administration:

  • Provide subjects with a single oral bolus of 150 mL of 70 atom% D₂O.

  • For longer studies, a "dose-maintenance" protocol can be used to maintain a body water enrichment of 0.2-0.5%.

3. Sample Collection:

  • Collect saliva samples daily to monitor body water enrichment.

  • Collect additional muscle biopsies at predetermined time points (e.g., 2, 4, and 8 days post-D₂O administration) from the vastus lateralis.

4. Sample Processing and Analysis:

  • Body Water Enrichment: Determine D₂O enrichment in saliva using isotope ratio mass spectrometry (IRMS).

  • Protein Extraction and Hydrolysis: Isolate myofibrillar, sarcoplasmic, and collagen protein fractions from muscle biopsies. Hydrolyze the protein fractions to release amino acids.

  • Amino Acid Derivatization and GC-MS Analysis: Derivatize the amino acids and measure the enrichment of deuterated alanine using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyr-IRMS) or gas chromatography-mass spectrometry (GC-MS).

5. Calculation of Fractional Synthetic Rate (FSR):

  • Calculate the FSR of each protein fraction using the precursor-product principle, incorporating the measured enrichment of deuterated alanine in the protein and the body water enrichment over time.

In Vitro D₂O Labeling for Proteome Turnover Studies in Cell Culture

This protocol is based on methods for measuring proteome-wide protein turnover in cultured cells.

1. Cell Culture:

  • Culture cells (e.g., human AC16 cells) in standard growth medium.

2. D₂O Labeling:

  • Prepare growth medium supplemented with 4-10% sterile-filtered D₂O. The optimal concentration depends on the expected protein turnover rates and the sensitivity of the mass spectrometer.

  • Replace the standard medium with the D₂O-containing medium to initiate labeling.

3. Time-Course Sample Collection:

  • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the introduction of the D₂O label.

4. Protein Extraction and Digestion:

  • Lyse the cells and extract total protein.

  • Digest the proteins into peptides using trypsin.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC Parameters: Use a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.

  • MS Parameters: Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.

6. Data Analysis:

  • Identify peptides and proteins using a database search algorithm.

  • Quantify the isotopic distribution of each peptide at each time point to determine the rate of deuterium incorporation.

  • Calculate the half-life of each protein based on its rate of deuterium incorporation.

LC-MS/MS Parameters for Deuterated Amino Acid Analysis

Accurate quantification of deuterated amino acids and their metabolites is critical. The following table provides example Multiple Reaction Monitoring (MRM) transitions for the analysis of amino acids, which can be adapted for their deuterated counterparts by adjusting the precursor and product ion m/z values based on the number of deuterium atoms.

Table 4: Example LC-MS/MS MRM Transitions for Amino Acid Analysis

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Internal StandardReference
Ethanolamine62.044.1Ethanolamine-d4
Tryptophan205.1146.1Tryptophan-d5
Leucine132.186.1Leucine-d10
Phenylalanine166.1120.1Phenylalanine-d8
Isoleucine132.186.1Isoleucine-d10
Methionine150.1104.1Methionine-d3
Tyrosine182.1136.1Tyrosine-d4
Valine118.172.1Valine-d8
Alanine90.144.2Alanine-d4
Aspartic Acid134.074.0Aspartic Acid-d3
Glutamic Acid148.184.1Glutamic Acid-d5

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in metabolic studies using deuterated amino acids.

Experimental_Workflow cluster_design Experimental Design cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation D2O_Labeling In Vivo / In Vitro D2O Labeling Time_Course Time-Course Sample Collection D2O_Labeling->Time_Course Protein_Extraction Protein Extraction Time_Course->Protein_Extraction Hydrolysis Protein Hydrolysis Protein_Extraction->Hydrolysis LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS For Proteomics Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GC_MS GC-MS / GC-Pyr-IRMS Analysis Derivatization->GC_MS Enrichment Deuterium Enrichment Calculation GC_MS->Enrichment LC_MS->Enrichment FSR Fractional Synthesis Rate (FSR) Calculation Enrichment->FSR Turnover Protein Turnover / Half-Life Determination FSR->Turnover

Caption: Experimental workflow for protein turnover studies.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Deuterated_Glutamate Deuterated Glutamate alphaKG->Deuterated_Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Deuterated_Glucose Deuterated Glucose Deuterated_Glucose->Pyruvate Deuterated_Acetate Deuterated Acetate Deuterated_Acetate->AcetylCoA

Caption: Tracing deuterated substrates through the TCA cycle.

Amino_Acid_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine alphaKG α-Ketoglutarate AcetylCoA->alphaKG TCA Cycle Oxaloacetate Oxaloacetate alphaKG->Oxaloacetate TCA Cycle Glutamate Glutamate alphaKG->Glutamate Aspartate Aspartate Oxaloacetate->Aspartate D2O D₂O D2O->Alanine Transamination D2O->Aspartate Transamination D2O->Glutamate Transamination Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis Aspartate->Protein_Synthesis Glutamate->Protein_Synthesis

Caption: D₂O labeling of non-essential amino acids.

References

L-Alanine-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-d4 (deuterated L-Alanine). Understanding the chemical stability of this isotopically labeled amino acid is critical for its effective use in research and development, particularly in metabolic studies, proteomics, and as an internal standard in analytical methods. This document summarizes key stability data, outlines potential degradation pathways, and provides exemplary experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopic form of the non-essential amino acid L-Alanine. The deuterium labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.

PropertyValue
Chemical Name (S)-2-Amino-3,3,3-trideuteriopropanoic acid-2-d
Synonyms L-Alanine-2,3,3,3-d4, (S)-2-Aminopropanoic acid-d4
CAS Number 18806-29-6
Molecular Formula C₃H₃D₄NO₂
Molecular Weight 93.12 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 314.5 °C (decomposes)[1]
Solubility Soluble in water. Insoluble in most organic solvents.
Isotopic Enrichment Typically ≥98 atom % D

Recommended Storage and Stability

Proper storage is crucial to maintain the chemical and isotopic integrity of this compound.

Solid-State Storage and Stability

For long-term storage, this compound in its solid, crystalline form is generally stable. The following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature (20-25°C).[2][3][4] Some suppliers recommend -20°C for optimal long-term stability.[5]Prevents potential thermal degradation over extended periods.
Light Protect from light.Although generally stable, prolonged exposure to UV or high-intensity light can potentially initiate photochemical degradation reactions.
Moisture Store in a dry environment in a tightly sealed container.L-Alanine is hygroscopic and can absorb moisture, which may lead to clumping and potentially hydrolysis under certain conditions.
Atmosphere Standard atmosphere is generally sufficient. For highly sensitive applications, storage under an inert gas (e.g., argon or nitrogen) can be considered.Minimizes exposure to atmospheric moisture and oxygen, which could contribute to oxidative degradation over very long periods.

Under these recommended conditions, this compound is expected to be stable for several years. However, it is good practice to re-analyze the purity of the compound if it has been in storage for more than three years.

Solution Storage and Stability

This compound is less stable in solution compared to its solid state. The stability in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light.

ConditionRecommendationRationale
Solvent Use high-purity water or appropriate buffers.The presence of impurities, especially metal ions, can catalyze degradation reactions.
pH For short-term storage, a slightly acidic to neutral pH is generally preferred.The stability of amino acids is pH-dependent. At extreme pH values, degradation pathways such as racemization and hydrolysis can be accelerated. L-Alanine exists in different ionic forms depending on the pH (cationic at low pH, zwitterionic at neutral pH, and anionic at high pH).
Temperature Store solutions at 2-8°C for short-term use (up to a few days). For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical degradation. Repeated freezing and thawing can lead to degradation of the compound and should be avoided.
Preparation Prepare solutions fresh whenever possible.This minimizes the risk of degradation and ensures the accuracy of experimental results.

Potential Degradation Pathways

While this compound is a stable compound, it can degrade under specific stress conditions. The primary degradation pathways are expected to be similar to those of non-deuterated L-Alanine. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to a slower rate of degradation for deuterated compounds where C-H bond cleavage is the rate-determining step.

Thermal Degradation

Thermal decomposition of L-Alanine occurs at high temperatures, with significant degradation observed around 310°C. The primary gaseous product of thermal decomposition is carbon dioxide.

G L_Alanine_d4 This compound Heat High Temperature (~310°C) L_Alanine_d4->Heat Degradation_Products Degradation Products (e.g., CO₂) Heat->Degradation_Products

Thermal Degradation of this compound.
Photodegradation

Exposure to light, particularly in the presence of a photosensitizer, can lead to the degradation of amino acids. For instance, in the presence of TiO₂ as a photocatalyst, L-Alanine can decompose into various intermediates.

G cluster_0 Photodegradation Pathway L_Alanine_d4 This compound Pyruvic_Acid Pyruvic Acid L_Alanine_d4->Pyruvic_Acid hv, TiO₂ Acetic_Acid Acetic Acid Pyruvic_Acid->Acetic_Acid CO2 CO₂ Acetic_Acid->CO2

Potential Photodegradation Pathway of this compound.
Oxidative Degradation

Amino acids can undergo oxidative deamination, a process that converts the amino group into a keto group and releases ammonia. This can be a significant degradation pathway in biological systems and can also occur chemically under oxidative stress (e.g., in the presence of strong oxidizing agents or reactive oxygen species).

G cluster_1 Oxidative Deamination L_Alanine_d4 This compound Pyruvic_Acid_d4 Pyruvic Acid-d4 L_Alanine_d4->Pyruvic_Acid_d4 Oxidizing Agent Ammonia Ammonia L_Alanine_d4->Ammonia Oxidizing Agent

Oxidative Deamination of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for a specific application, it may be necessary to perform stability studies. The following are exemplary protocols for forced degradation studies and for assessing long-term stability.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and degradation pathways under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The method should be able to separate the parent this compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

G cluster_workflow Forced Degradation Workflow Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by LC-MS Sampling->Analysis Evaluation Evaluate Degradation Analysis->Evaluation

Workflow for Forced Degradation Study.
Long-Term Stability Study Protocol

This study is designed to determine the shelf-life of this compound under recommended storage conditions.

  • Sample Preparation: Place accurately weighed samples of solid this compound into multiple vials. Prepare solutions of this compound in the desired solvent and store in appropriate containers.

  • Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., room temperature, protected from light and moisture for solid; -20°C for solutions).

  • Time Points: Establish a schedule for testing, for example, at 0, 3, 6, 9, 12, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method. Key parameters to assess are:

    • Appearance

    • Purity (e.g., by HPLC or GC)

    • Isotopic enrichment (by MS)

    • Water content (for solid samples)

  • Data Evaluation: Evaluate the data to determine if any significant changes in the quality of the this compound have occurred over time.

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions. In its solid form, it should be stored at room temperature, protected from light and moisture. Solutions of this compound are less stable and should be prepared fresh or stored at low temperatures for short periods. While generally stable, this compound can undergo degradation under harsh conditions such as high temperatures, extreme pH, and in the presence of strong oxidizing agents or photosensitizers. For critical applications, it is advisable to perform stability studies to ensure the integrity of the compound.

References

Understanding the Kinetic Isotope Effect of L-Alanine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of L-Alanine-d4, a deuterated isotopologue of the amino acid L-alanine. The substitution of hydrogen with deuterium atoms at the Cα and Cβ positions (L-alanine-2,3,3,3-d4) provides a powerful tool for elucidating enzymatic reaction mechanisms, studying metabolic pathways, and developing novel therapeutics with improved pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises from the differences in the zero-point vibrational energies of bonds involving lighter versus heavier isotopes. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[1] Consequently, reactions involving the cleavage of such bonds will proceed more slowly. The magnitude of the KIE, typically expressed as the ratio of the reaction rate of the light isotopologue (kH) to the heavy isotopologue (kD), can provide valuable insights into the rate-determining step of a reaction.

In the context of this compound, the substitution of hydrogen with deuterium can significantly impact the rates of enzyme-catalyzed reactions where the cleavage of a C-H bond at the α- or β-carbon is a rate-limiting step.[2][3] This makes this compound an invaluable probe for studying the mechanisms of various enzymes, including aminotransferases, racemases, and dehydrogenases.

Quantitative Data on the Kinetic Isotope Effect of this compound

The following tables summarize the reported kinetic isotope effects for reactions involving deuterated L-alanine. These studies highlight the utility of this compound in probing the mechanisms of different enzymes.

EnzymeSubstrate(s)KIE (kH/kD) on kcatKIE (kH/kD) on kcat/KMExperimental ConditionsReference
Alanine RacemaseL-Alanine, D-Alanine~1.3~1.3Perdeuterated enzyme from Geobacillus stearothermophilus[2]
Alanine RacemaseCα-deuterated alanine-~3Perdeuterated enzyme from Geobacillus stearothermophilus
L-Amino Acid Oxidase (from Tryptophan 2-monooxygenase)L-Alanine6.0 ± 0.5-pH-independent (6.5-10)
D-Amino Acid Oxidase[2-D]d-alanine-9.1 ± 1.5 (at low pH)Rhodotorula gracilis enzyme
D-Amino Acid Oxidase[2-D]d-alanine-2.3 ± 0.3 (at high pH)Rhodotorula gracilis enzyme
EnzymeSubstrate(s)Intrinsic Primary KIE (L → D)Intrinsic Primary KIE (D → L)Secondary KIE (Forward)Secondary KIE (Reverse)Reference
Alanine RacemaseProtiated and deuterated alanine1.66 ± 0.091.57 ± 0.051.13 ± 0.050.90 ± 0.03

Experimental Protocols

The determination of the kinetic isotope effect of this compound involves a series of well-defined experimental procedures. Below are generalized protocols for key experiments.

Enzyme Kinetics Assays

Objective: To determine the Michaelis-Menten kinetic parameters (kcat and KM) for both L-alanine and this compound.

Methodology:

  • Enzyme Purification: The enzyme of interest (e.g., alanine racemase, L-amino acid oxidase) is expressed and purified to homogeneity using standard chromatographic techniques.

  • Substrate Preparation: Solutions of L-alanine and this compound of known concentrations are prepared in the appropriate reaction buffer.

  • Kinetic Assays: The initial rates of the enzymatic reaction are measured over a range of substrate concentrations for both the protiated and deuterated L-alanine. The reaction progress can be monitored using various methods, such as:

    • Spectrophotometry: Following the change in absorbance of a substrate or product, or a coupled enzyme reaction. For example, in the case of L-amino acid oxidase, the production of pyruvate can be coupled to lactate dehydrogenase, and the oxidation of NADH can be monitored at 340 nm.

    • NMR Spectroscopy: To track the disappearance of the substrate and the appearance of the product in real-time.

    • Mass Spectrometry: To measure the relative amounts of substrate and product at different time points.

  • Data Analysis: The initial rate data is fitted to the Michaelis-Menten equation to determine the values of Vmax and KM for both L-alanine and this compound. The kcat is then calculated from Vmax and the enzyme concentration. The KIE is calculated as the ratio of the kinetic parameters for the light and heavy isotopes (e.g., KIE on kcat = kcat(H)/kcat(D)).

Competitive KIE Experiments

Objective: To determine the KIE in a single experiment by competing the protiated and deuterated substrates.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the enzyme and a mixture of L-alanine and this compound at a known ratio.

  • Reaction and Quenching: The reaction is allowed to proceed to a low to moderate level of conversion and is then quenched.

  • Isotopic Analysis: The isotopic composition of the remaining substrate or the product is analyzed using a sensitive analytical technique such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the analyte and determine the relative abundance of the different isotopologues.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the relative amounts of the protiated and deuterated species.

  • KIE Calculation: The KIE is calculated from the initial isotopic ratio of the substrate and the isotopic ratio of the remaining substrate or the product at a given fractional conversion.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the kinetic isotope effect of this compound.

Alanine_Racemase_Mechanism cluster_0 Alanine Racemase Catalytic Cycle L_Ala L-Alanine External_Aldimine_L External Aldimine (L-Ala + PLP) L_Ala->External_Aldimine_L Formation External_Aldimine_L->L_Ala Release Quinonoid_Intermediate Quinonoid Intermediate External_Aldimine_L->Quinonoid_Intermediate α-proton abstraction (Rate-limiting step for KIE) Quinonoid_Intermediate->External_Aldimine_L Reprotonation External_Aldimine_D External Aldimine (D-Ala + PLP) Quinonoid_Intermediate->External_Aldimine_D Reprotonation External_Aldimine_D->Quinonoid_Intermediate α-proton abstraction D_Ala D-Alanine External_Aldimine_D->D_Ala Release D_Ala->External_Aldimine_D Formation

Caption: Catalytic cycle of Alanine Racemase.

KIE_Experimental_Workflow cluster_1 General Workflow for KIE Determination Start Start Prepare_Reactants Prepare Reactants: - Enzyme - L-Alanine (light) - this compound (heavy) Start->Prepare_Reactants Run_Reactions Run Parallel Reactions (or Competitive Reaction) Prepare_Reactants->Run_Reactions Monitor_Progress Monitor Reaction Progress (e.g., Spectrophotometry, NMR) Run_Reactions->Monitor_Progress Quench_Reaction Quench Reaction at Specific Time Points Monitor_Progress->Quench_Reaction Analyze_Samples Analyze Samples (e.g., GC-MS, HPLC) Quench_Reaction->Analyze_Samples Calculate_Rates Calculate Reaction Rates (kH and kD) Analyze_Samples->Calculate_Rates Calculate_KIE Calculate KIE = kH / kD Calculate_Rates->Calculate_KIE End End Calculate_KIE->End

Caption: Experimental workflow for KIE determination.

Applications in Drug Development

The study of the kinetic isotope effect of this compound has significant implications for drug development.

  • Mechanism-Based Inhibitor Design: Understanding the rate-limiting steps of enzymatic reactions involving alanine can aid in the design of more potent and specific inhibitors.

  • Improving Metabolic Stability: Deuteration of drug candidates at sites of metabolic transformation can slow down their metabolism by cytochrome P450 enzymes. This "deuterium effect" can lead to an improved pharmacokinetic profile, including increased half-life and reduced dosing frequency. While L-alanine itself is a nutrient, derivatives of L-alanine are explored for various therapeutic applications, and selective deuteration could be a viable strategy to enhance their drug-like properties.

  • Metabolic Flux Analysis: this compound is used as a tracer to study metabolic pathways in both healthy and diseased states. By tracking the fate of the deuterium labels, researchers can quantify the flux through various metabolic routes, providing insights into disease mechanisms and potential drug targets.

Conclusion

The kinetic isotope effect of this compound is a powerful tool in the arsenal of researchers and drug developers. The quantitative data derived from KIE studies provide deep insights into enzymatic mechanisms, while the strategic application of deuterated alanine and its derivatives offers opportunities to enhance the therapeutic potential of new chemical entities. The methodologies and concepts outlined in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-d4 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolomics for tracing the fate of metabolites through complex biochemical networks. L-Alanine-d4, a deuterated analog of L-alanine, serves as a powerful tracer for elucidating the dynamics of central carbon and nitrogen metabolism. Its central role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it an ideal probe to investigate cellular metabolic phenotypes in health and disease.[1] These application notes provide a comprehensive guide to using this compound as a tracer in metabolomics studies, complete with detailed experimental protocols and data interpretation guidelines.

L-Alanine is biosynthesized from pyruvate through reductive amination and is closely linked to metabolic pathways such as glycolysis, gluconeogenesis, and the citric acid cycle.[2] Under fasting conditions, alanine derived from protein breakdown can be converted to pyruvate and used for gluconeogenesis in the liver.[3][4] Alternatively, it can be fully oxidized via the TCA cycle. By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing a dynamic view of metabolic fluxes.

Key Applications

  • Metabolic Flux Analysis (MFA): this compound is an effective tracer for quantifying the rates of metabolic reactions within a biological system. Its central position allows for the assessment of fluxes through glycolysis, the TCA cycle, and amino acid biosynthesis pathways.

  • Tracing Central Carbon Metabolism: The conversion of L-alanine to pyruvate directly links it to the TCA cycle and gluconeogenesis, making this compound an excellent tool to study the interconnectivity of carbohydrate, lipid, and amino acid metabolism.

  • Investigating Amino Acid Metabolism: The deuterium label from this compound can be transferred to other amino acids through transamination reactions, providing insights into amino acid synthesis and degradation pathways.

Experimental Design Considerations

  • Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient isotopic enrichment in the target metabolites without causing metabolic perturbations.

  • Labeling Time: The duration of labeling should be sufficient to allow for the tracer to be incorporated into downstream metabolites and reach a steady state, if desired. Time-course experiments can provide valuable kinetic information.

  • Cell Culture Conditions: Use of dialyzed fetal bovine serum (dFBS) is recommended to minimize the dilution of the labeled tracer by unlabeled alanine present in standard serum.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol details the steps for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cells of interest

  • Complete culture medium

  • Culture medium deficient in L-alanine

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Sterile tissue culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed adherent cells in tissue culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-alanine-deficient medium with this compound to the desired final concentration (e.g., the physiological concentration of L-alanine in the standard medium). Add dFBS to the appropriate concentration.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of metabolites from adherent cells. Rapid quenching is critical to halt enzymatic activity and preserve the metabolic state of the cells.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 0.9% NaCl solution

  • Quenching/Extraction Solution: 80% methanol in water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge (4°C)

  • Nitrogen gas evaporator or lyophilizer

Procedure:

  • Quenching:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

  • Cell Lysis and Collection:

    • Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

    • Scrape the cells in the cold methanol solution using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

  • Drying:

    • Dry the metabolite extract using a nitrogen gas evaporator or a lyophilizer. The dried samples can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol outlines the preparation of the dried metabolite extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile or other appropriate solvent

  • Vortex mixer

  • Microcentrifuge

  • LC-MS vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of an appropriate solvent mixture (e.g., 50% acetonitrile in water). The volume should be sufficient to ensure complete dissolution while maintaining a high concentration of metabolites.

  • Clarification: Vortex the reconstituted samples thoroughly. Centrifuge at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the clear supernatant to LC-MS vials with inserts for analysis.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. The following tables provide examples of how to summarize the fractional enrichment of downstream metabolites.

Table 1: Fractional Isotopic Enrichment of Key Metabolites

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4Total Fractional Enrichment (%)
Alanine0.050.010.020.020.9095.0
Pyruvate0.600.050.150.20-40.0
Lactate0.650.050.150.15-35.0
Glutamate0.700.100.100.050.0530.0
Aspartate0.800.080.070.030.0220.0
Citrate0.850.050.050.030.0215.0

M+n represents the isotopologue with 'n' deuterium atoms incorporated.

Table 2: Relative Abundance of Labeled Isotopologues in TCA Cycle Intermediates

MetaboliteM+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate33.333.320.013.3
α-Ketoglutarate35.732.117.914.3
Succinate40.030.015.015.0
Fumarate42.126.315.815.8
Malate45.025.015.015.0

Visualizations

Metabolic Pathway of L-Alanine

L_Alanine_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Transaminase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH L_Alanine_d4 This compound (Tracer) L_Alanine_d4->L_Alanine Enters Pool L_Alanine->Pyruvate Alanine Transaminase a_Ketoglutarate α-Ketoglutarate Glutamate Glutamate a_Ketoglutarate->Glutamate Other_AA Other Amino Acids Glutamate->Other_AA Transamination TCA_Cycle TCA Cycle Citrate Citrate TCA_Cycle->Citrate Acetyl_CoA->TCA_Cycle Citrate->a_Ketoglutarate ...

Caption: Metabolic fate of this compound tracer in central carbon metabolism.

Experimental Workflow

Experimental_Workflow A Cell Culture (Adherent Cells) B Prepare Labeling Medium (with this compound) A->B C Isotopic Labeling (Time-course) B->C D Metabolic Quenching (Cold Methanol) C->D E Metabolite Extraction D->E F Sample Preparation (Drying & Reconstitution) E->F G LC-MS Analysis F->G H Data Analysis (Isotopologue Distribution, Flux Calculation) G->H

Caption: General experimental workflow for this compound tracer studies.

References

Protocol for using L-Alanine-d4 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of L-Alanine in Biological Matrices using L-Alanine-d4 and LC-MS/MS

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial in various fields, including metabolomics, disease biomarker discovery, and pharmaceutical development. L-Alanine, a central amino acid in metabolism, is often a key analyte. This document provides a detailed protocol for the quantitative analysis of L-Alanine in biological samples using this compound as a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

L-Alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle and is interconnected with carbohydrate, amino acid, and lipid metabolism.[1] Accurate measurement of L-Alanine concentrations in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding metabolic pathways and identifying potential biomarkers for various diseases, including cancer and neurodegenerative disorders.[1]

The stable isotope dilution (SID) method using LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy.[2] This method employs a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard (IS). Since this compound is chemically identical to L-Alanine but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing for precise correction of matrix effects and variations in sample preparation and injection volume.[1]

This application note details a robust protocol for sample preparation and subsequent LC-MS/MS analysis for the quantification of L-Alanine.

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known concentration of this compound is spiked into the biological sample. Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The analyte (L-Alanine) and the internal standard (this compound) are separated from other sample components using liquid chromatography and are then detected by a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of L-Alanine to the peak area of this compound is used to calculate the concentration of L-Alanine in the original sample by referencing a calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Deproteinate Protein Precipitation (e.g., with TCA or ACN) Spike->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation to Dryness (under Nitrogen) Supernatant->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC LC Separation (HILIC or Reversed-Phase) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data CalCurve Calibration Curve Data->CalCurve Concentration Calculate Analyte Concentration CalCurve->Concentration

Figure 1: General experimental workflow for the quantification of L-Alanine using this compound.

Materials and Reagents

  • Analytes and Standards:

    • L-Alanine (CAS: 56-41-7)[3]

    • This compound (CAS: 18806-29-6)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

    • Phosphate-buffered saline (PBS)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Alanine and this compound in LC-MS grade water.

  • Working Standard Solutions: Prepare serial dilutions of the L-Alanine stock solution in PBS to create calibration standards ranging from 1-500 µmol/L.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 µmol/L) in water.

Sample Preparation Protocol (Plasma/Serum)

This protocol is adapted for the removal of proteins from plasma or serum samples.

  • Aliquoting: Aliquot 50 µL of the biological sample (or calibration standard/quality control sample) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (or 10% TCA solution) to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes vigorously for 30 seconds.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vials: Transfer the final supernatant to LC-MS vials for analysis.

LC-MS/MS Method

A direct analysis without derivatization is often preferred for its simplicity. A method utilizing Hydrophilic Interaction Chromatography (HILIC) is suitable for retaining and separating polar compounds like alanine.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., Raptor Polar X, 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 4 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V

Data Presentation: Quantitative Parameters

The following table summarizes the key mass spectrometry parameters for the detection of L-Alanine and this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). The transition for L-Alanine is based on published data, and the transition for this compound is inferred based on its structure and common fragmentation patterns.

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Collision Energy (eV) Fragment Assignment
L-Alanine90.144.215[M+H-HCOOH]⁺
This compound94.148.215[M+H-HCOOH]⁺

Data Analysis and Quantification

The concentration of L-Alanine in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the L-Alanine MRM transition to the peak area of the this compound MRM transition against the known concentrations of the prepared calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of L-Alanine in the unknown samples is subsequently calculated by interpolating their peak area ratios from this curve.

cluster_principle Principle of Stable Isotope Dilution Analyte Analyte (L-Alanine) Unknown Amount (Ax) Mix Sample Preparation (Extraction, Losses) Analyte->Mix IS Internal Standard (this compound) Known Amount (ISx) IS->Mix LCMS LC-MS/MS Analysis Mix->LCMS Ratio Measure Peak Area Ratio (Ar / ISr) LCMS->Ratio CalCurve Compare to Calibration Curve (Known Ratios vs. Concentrations) Ratio->CalCurve Result Determine Analyte Amount (Ax) CalCurve->Result

Figure 2: Logical diagram illustrating the principle of quantification via stable isotope dilution.

Conclusion

This application note provides a comprehensive and reliable protocol for the quantification of L-Alanine in biological matrices using this compound as an internal standard coupled with LC-MS/MS. The described sample preparation is straightforward, and the direct LC-MS/MS analysis avoids the need for derivatization, resulting in a high-throughput and robust method. This protocol can be readily adapted by researchers in academic and industrial settings for applications in metabolic research and drug development.

References

L-Alanine-d4 in Biomolecular NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Alanine-d4 in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of deuterium-labeled L-Alanine offers significant advantages for studying the structure, dynamics, and interactions of large proteins and protein complexes.

Introduction to this compound in Biomolecular NMR

The complexity of NMR spectra increases dramatically with the size of the biomolecule under investigation. For proteins larger than 25 kDa, severe signal overlap and rapid signal decay (short transverse relaxation times, T₂) broaden the NMR signals, often rendering spectral analysis intractable. Isotope labeling, particularly with deuterium (²H), is a powerful strategy to overcome these limitations.

This compound, in which the three methyl protons and the α-proton are replaced by deuterium, is a crucial tool in this context. Its primary applications in biomolecular NMR include:

  • Simplification of ¹H NMR Spectra: By replacing protons with deuterium, the number of proton signals is significantly reduced, alleviating spectral crowding.[1]

  • Reduction of Dipolar Relaxation: The smaller gyromagnetic ratio of deuterium compared to protons leads to a significant reduction in ¹H-¹H dipolar interactions, which are the main source of transverse relaxation in large molecules. This results in sharper NMR signals and improved spectral resolution.[1][2]

  • Enabling Methyl-TROSY Experiments: this compound is a key component in selective methyl labeling schemes for Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments.[3][4] Methyl-TROSY allows for the study of very large proteins and complexes (up to ~800 kDa) by focusing on the sharp signals of ¹³CH₃ groups in a deuterated background.

Key Applications and Quantitative Data

The use of this compound, often in conjunction with other deuterated compounds and selective ¹³C-labeling, provides high-quality structural and dynamic information for challenging biological systems.

Probing Protein Structure and Dynamics

Selective labeling of alanine methyl groups provides valuable probes for protein structure and dynamics. Alanine residues are frequently found in the hydrophobic cores of proteins and at protein-protein interfaces, making their methyl groups sensitive reporters of the local environment.

Quantitative Improvements in NMR Spectra

The primary quantitative benefit of using this compound in a perdeuterated protein background is the significant reduction in NMR signal linewidths, leading to higher resolution and sensitivity.

ParameterProtonated ProteinDeuterated Protein (with this compound)Reference
¹H Linewidth (backbone amide) ~45 Hz (for a 150 kDa protein)~15 Hz (for a 150 kDa protein)
¹³Cα T₂' Relaxation Time -Increased by a factor of ~2
¹³C Linewidth (methyl groups) ~0.5 ppm~0.5 ppm (no significant change with just deuteration, but TROSY provides major gains)

Note: The most significant improvements are observed in TROSY-based experiments on selectively labeled samples.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into proteins for NMR studies.

Protocol for Selective Alanine Methyl Labeling

This protocol is adapted for the expression of proteins in E. coli grown in a deuterated minimal medium to achieve selective protonation and ¹³C-labeling of alanine methyl groups on a highly deuterated background. This method is crucial for methyl-TROSY experiments.

Objective: To produce a U-[²H], Ala(β)-[¹³CH₃] labeled protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium prepared with 99.9% D₂O.

  • [U-²H]-glucose (as the primary carbon source).

  • ¹⁵NH₄Cl (for ¹⁵N labeling, optional but recommended).

  • 2-[²H], 3-[¹³C] L-alanine.

  • α-ketoisovalerate-d₇.

  • Succinate-d₄.

  • L-isoleucine-d₁₀.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O:

    • Pellet the overnight culture and resuspend in 50 mL of M9 medium prepared with 50% D₂O and 50% H₂O. Grow for 8 hours at 37°C.

    • Pellet the cells again and resuspend in 50 mL of M9 medium prepared with 100% D₂O. Grow overnight at 37°C.

  • Main Culture:

    • Inoculate 1 L of M9/D₂O medium containing [U-²H]-glucose and ¹⁵NH₄Cl with the adapted overnight culture.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Addition of Precursors: One hour prior to induction, add the following sterile-filtered precursors to the culture medium:

    • 2-[²H], 3-[¹³C] L-alanine: 800 mg/L

    • α-ketoisovalerate-d₇: 120 mg/L

    • Succinate-d₄: 2.5 g/L

    • L-isoleucine-d₁₀: 60 mg/L

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.

Protocol for NMR Sample Preparation

Objective: To prepare a concentrated, stable protein sample for NMR spectroscopy.

Materials:

  • Purified labeled protein.

  • NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0 in 99.9% D₂O).

  • 5 mm NMR tubes.

Procedure:

  • Buffer Exchange and Concentration: Exchange the purified protein into the final NMR buffer using a desalting column or repeated concentration and dilution with a centrifugal concentrator. Concentrate the protein to the desired concentration (typically 0.3-1.0 mM).

  • Sample Filtration: Filter the final protein solution through a 0.22 µm syringe filter to remove any precipitates.

  • Transfer to NMR Tube: Carefully transfer the filtered sample into a clean, high-quality 5 mm NMR tube. A typical sample volume is 500-600 µL.

  • Quality Control: Record a 1D ¹H NMR spectrum to assess the overall quality of the sample (e.g., presence of aggregation, proper folding).

Protocol for Methyl-TROSY NMR Data Acquisition

Objective: To acquire a high-resolution ¹H-¹³C correlation spectrum of the labeled alanine methyl groups.

NMR Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended.

Pulse Sequence: A standard ¹H-¹³C HMQC-based methyl-TROSY pulse sequence should be used.

Key Acquisition Parameters:

ParameterRecommended ValuePurpose
Temperature 298 K (25°C)Can be optimized for protein stability.
¹H Carrier Frequency Centered on the water resonance (~4.7 ppm)-
¹³C Carrier Frequency Centered on the methyl region (~15-25 ppm)-
¹H Spectral Width 12-16 ppmTo cover all proton chemical shifts.
¹³C Spectral Width 25-30 ppmTo cover the methyl carbon chemical shifts.
Number of Scans 8-32 (or more, depending on concentration)To achieve adequate signal-to-noise.
Inter-scan Delay 1.0 - 1.5 sTo allow for sufficient relaxation.
¹³C Evolution Time (t₁) 20-30 msTo achieve good resolution in the indirect dimension.

Data Processing:

  • Process the data using standard NMR software (e.g., NMRPipe, TopSpin).

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Perform baseline correction as needed.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Purification & Sample Prep cluster_NMR NMR Spectroscopy Start E. coli Culture in LB Adapt Adaptation to D2O Start->Adapt Grow Growth in M9/D2O with 2H-Glucose Adapt->Grow Add Add 13C/2H-Alanine & Precursors Grow->Add Induce Induce with IPTG Add->Induce Express Protein Expression Induce->Express Harvest Harvest Cells Express->Harvest Lyse Cell Lysis Harvest->Lyse Purify Chromatography Lyse->Purify Concentrate Buffer Exchange & Concentration Purify->Concentrate Prepare Prepare NMR Sample Concentrate->Prepare Acquire Acquire Methyl-TROSY Data Prepare->Acquire Process Process NMR Data Acquire->Process Analyze Spectral Analysis Process->Analyze

Fig. 1: Experimental workflow for producing and analyzing this compound labeled proteins.

Metabolic_Pathway cluster_Inputs Added Precursors cluster_Metabolism E. coli Metabolism Ala_d4 2-2H, 3-13C L-Alanine Pyruvate Pyruvate Ala_d4->Pyruvate Alanine Transaminase Protein Labeled Protein Ala_d4->Protein Direct Incorporation aKIV_d7 α-ketoisovalerate-d7 Val_Leu_Ile Val, Leu, Ile Biosynthesis aKIV_d7->Val_Leu_Ile Inhibition Succ_d4 Succinate-d4 TCA TCA Cycle Succ_d4->TCA Inhibition Ile_d10 L-isoleucine-d10 Ile_d10->Val_Leu_Ile Inhibition Pyruvate->Val_Leu_Ile Scrambling Pathway

Fig. 2: Preventing isotopic scrambling during this compound labeling.

Conclusion

This compound is an indispensable tool for modern biomolecular NMR spectroscopy, particularly for the study of large and complex protein systems. The protocols and data presented here provide a framework for researchers to effectively utilize this labeled amino acid to gain high-resolution insights into protein structure, dynamics, and function. The combination of selective labeling with this compound and methyl-TROSY NMR opens up new avenues for investigating challenging biological questions in drug discovery and fundamental research.

References

Application Notes and Protocols for In Vivo Metabolic Flux Analysis with L-Alanine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Alanine-d4, allows for the in vivo tracking of metabolic pathways, providing critical insights into cellular metabolism in health and disease. L-Alanine plays a central role in metabolism, linking carbohydrate, amino acid, and lipid metabolic pathways. By introducing L-Alanine labeled with deuterium (d4), researchers can trace its metabolic fate and quantify the flux through various interconnected pathways. These application notes provide a comprehensive guide to designing and conducting in vivo metabolic flux analysis experiments using this compound, from experimental design and animal handling to sample analysis and data interpretation.

Experimental Design and Protocols

I. In Vivo this compound Infusion Protocol for Mouse Models

This protocol describes a continuous infusion method to achieve a steady-state enrichment of this compound in the plasma of mice, enabling the measurement of metabolic fluxes.

A. Animal Preparation

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment to minimize stress.

  • Fasting: Fast mice for 4-6 hours prior to the infusion to reduce the influence of dietary nutrient intake on metabolic flux. Provide free access to water.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Monitor the depth of anesthesia throughout the procedure.

  • Catheterization: Surgically implant a catheter into the jugular or femoral vein for tracer infusion. This allows for continuous and controlled delivery of the this compound solution.

B. Tracer Preparation and Infusion

  • Tracer Solution: Prepare a sterile solution of this compound (98 atom % D) in 0.9% saline. The concentration will depend on the desired infusion rate and the size of the animal.

  • Priming Dose Calculation: To rapidly achieve isotopic steady state, a priming (bolus) dose is administered, followed by a continuous infusion. The priming dose can be estimated based on the desired plasma enrichment and the animal's metabolic pool size. A common approach is to administer a bolus equivalent to the amount of tracer that would be infused over a 60-minute period.

  • Infusion Parameters:

    • Priming Dose: Administer the calculated priming dose over 1-2 minutes.

    • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion at a rate of 10-20 µL/min for a 25-30g mouse. The infusion duration should be sufficient to reach isotopic steady state in the plasma and tissues of interest, typically 90-120 minutes.

C. Sample Collection

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or another accessible site at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the achievement of isotopic steady state. Collect a final blood sample at the end of the infusion via cardiac puncture.

  • Tissue Harvesting: At the end of the infusion period, immediately euthanize the animal and rapidly excise the tissues of interest (e.g., liver, skeletal muscle, brain, adipose tissue).

  • Metabolism Quenching: To halt metabolic activity and preserve the in vivo metabolic state, immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen.[1] Store all samples at -80°C until further processing.

II. Sample Preparation for Mass Spectrometry Analysis

A. Plasma Sample Preparation

  • Plasma Separation: Collect blood in EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation and Metabolite Extraction: To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., L-Norvaline). Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).

B. Tissue Sample Preparation

  • Homogenization: Weigh the frozen tissue (typically 20-50 mg) and homogenize in 1 mL of ice-cold 80% methanol using a bead beater or other suitable homogenizer.[2]

  • Metabolite Extraction: Incubate the homogenate at -20°C for 1 hour, with intermittent vortexing, to ensure complete metabolite extraction.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Dry the supernatant and reconstitute as described for plasma samples.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A. Derivatization

For GC-MS analysis, amino acids require derivatization to increase their volatility.

  • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and 50 µL of acetonitrile to the dried metabolite extract.

  • Incubate at 70°C for 60 minutes.

B. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the m/z fragments corresponding to unlabeled and deuterated alanine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A. Chromatographic Separation

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

B. Mass Spectrometry Analysis

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Alanine90.144.2
This compound 94.1 48.2
Pyruvate-d392.046.0
Lactate-d394.148.1
Glutamate-d3151.1105.1
Aspartate-d3137.191.1
Table 1: Example MRM transitions for this compound and its downstream metabolites. These values may require optimization based on the specific instrument and experimental conditions.

Data Presentation and Interpretation

Quantitative Metabolic Flux Data

The following tables summarize representative quantitative data for alanine metabolic fluxes obtained from in vivo studies.

TissueConditionAlanine Flux (µmol/kg/min)Reference
LiverFasted Rat11.0[3]
Skeletal MusclePost-absorptive Dog17.4 (release)
BrainAnesthetized Mouse0.10 ± 0.02[1]
Table 2: Representative Alanine Flux Rates in Different Tissues and Conditions.
ParameterValueDescriptionReference
Alanine Pool Enrichment (Liver)11%Enrichment of the L-alanine pool in the liver after infusion of labeled L-alanine in fasted rats.[3]
Pyruvate Dehydrogenase/Pyruvate Carboxylase Flux Ratio (Liver)~0.28Ratio of pyruvate flux through pyruvate dehydrogenase versus pyruvate carboxylase in the liver of fasted rats infused with labeled alanine.
PEP Kinase/Gluconeogenesis Flux Ratio (Liver)~0.42Ratio of phosphoenolpyruvate flux through pyruvate kinase compared to the flux towards glucose synthesis in the liver of fasted rats.
Table 3: Key Metabolic Flux Ratios Determined Using L-Alanine Tracers.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_infusion This compound Infusion cluster_sampling Sample Collection cluster_analysis Sample Analysis acclimatization Acclimatization fasting Fasting acclimatization->fasting anesthesia Anesthesia fasting->anesthesia catheterization Catheterization anesthesia->catheterization priming_dose Priming Dose catheterization->priming_dose tracer_prep Tracer Preparation tracer_prep->priming_dose continuous_infusion Continuous Infusion priming_dose->continuous_infusion blood_sampling Blood Sampling continuous_infusion->blood_sampling tissue_harvesting Tissue Harvesting blood_sampling->tissue_harvesting quenching Metabolism Quenching tissue_harvesting->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (GC-MS) extraction->derivatization Optional ms_analysis LC-MS/MS or GC-MS extraction->ms_analysis derivatization->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for in vivo metabolic flux analysis.

alanine_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa alpha_kg α-Ketoglutarate oxaloacetate Oxaloacetate pyruvate->oxaloacetate Pyruvate Carboxylase l_alanine_d4 This compound pyruvate->l_alanine_d4 ALT citrate Citrate acetyl_coa->citrate citrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa glutamate Glutamate alpha_kg->glutamate Transamination succinyl_coa->oxaloacetate oxaloacetate->glucose oxaloacetate->citrate aspartate Aspartate oxaloacetate->aspartate AST l_alanine_d4->pyruvate ALT glutamate->alpha_kg Transamination aspartate->oxaloacetate AST

Caption: Central metabolic pathways involving L-Alanine.

References

Application Notes: High-Throughput Quantification of Amino Acids in Biological Matrices Using L-Alanine-d4 as an Internal Standard

Application Notes: Sample Preparation for L-Alanine-d4 Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Alanine-d4, a stable isotope-labeled version of L-Alanine, serves as a crucial tool in metabolic research. It is widely used as a tracer to investigate metabolic pathways, quantify metabolic flux, and determine protein synthesis and degradation rates.[1][2][3] Additionally, it functions as an ideal internal standard for the accurate quantification of endogenous L-Alanine in various biological matrices by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5]

The accuracy and reliability of these analyses are fundamentally dependent on the sample preparation methodology. Proper sample preparation is critical to remove interfering substances like proteins and salts, minimize matrix effects, prevent analyte degradation, and ensure high recovery of the target analyte. This document provides detailed protocols for the preparation of plasma, serum, cell culture, and tissue samples for this compound analysis.

General Considerations for Sample Preparation

  • Metabolism Quenching: For cellular and tissue samples, it is imperative to rapidly halt all enzymatic activity to prevent changes in metabolite levels post-harvest. This is typically achieved by flash-freezing the sample in liquid nitrogen or placing it on dry ice.

  • Internal Standard Spiking: this compound, when used as an internal standard, should be added to the sample at the earliest stage of preparation. This ensures that it experiences the same processing conditions and potential losses as the endogenous analyte, enabling accurate correction and quantification.

  • Temperature Control: Most extraction procedures should be performed at low temperatures (e.g., 4°C or on ice) to minimize enzymatic degradation of analytes.

Protocol 1: Protein Precipitation for Plasma and Serum Samples

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum, which can interfere with downstream analysis. Common precipitating agents include strong acids and organic solvents.

Method A: Sulfosalicylic Acid (SSA) Precipitation

This method is effective for preparing samples for direct LC-MS/MS analysis.

  • Aliquot 50 µL of plasma or serum into a clean microcentrifuge tube.

  • Add 5 µL of 30% sulfosalicylic acid solution.

  • Add the internal standard (this compound) solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at high speed (e.g., 4,200 rpm or >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the clear supernatant for analysis.

  • The supernatant can be further diluted with mobile phase prior to injection for LC-MS/MS analysis.

Method B: Cold Organic Solvent Precipitation

This is a widely used method compatible with both LC-MS and GC-MS analysis.

  • Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube on ice.

  • Add 400 µL of ice-cold methanol (or acetonitrile) containing the internal standard (this compound).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for at least 20 minutes to facilitate complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The supernatant can be analyzed directly or dried using a centrifugal vacuum concentrator and reconstituted in a suitable solvent for analysis.

start Start: Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is add_precip Add Precipitating Agent (e.g., Acid or Cold Solvent) add_is->add_precip vortex Vortex to Mix add_precip->vortex incubate Incubate (if needed) e.g., -20°C vortex->incubate centrifuge Centrifuge at 4°C to Pellet Protein incubate->centrifuge collect Collect Supernatant centrifuge->collect end Ready for Analysis (LC-MS or GC-MS) collect->end

Workflow for Protein Precipitation of Plasma/Serum Samples.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides a more thorough cleanup than simple protein precipitation, removing salts and other interferences, which can improve assay sensitivity and reproducibility. Strong cation exchange (SCX) cartridges are particularly effective for isolating amino acids.

  • Sample Pre-treatment: Mix plasma sample with 0.1 M acetic acid (pH 2.8). The exact ratio may need optimization, but a 1:1 ratio is a good starting point. Add the internal standard.

  • Cartridge Conditioning: Condition a silica-based strong cationic exchange SPE cartridge by washing it sequentially with an organic solvent (e.g., 1-2 mL of methanol) followed by an aqueous solution (e.g., 1-2 mL of 0.1 M acetic acid). Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. The flow rate should be slow and consistent (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a solvent that removes interferences without eluting the L-Alanine. This may include a wash with the equilibration buffer (0.1 M acetic acid) followed by a mild organic solvent (e.g., methanol). This step is critical for removing matrix components.

  • Elution: Elute the bound amino acids, including this compound, using a small volume (e.g., 2 mL) of an appropriate elution solvent, such as methanol containing 10% ammonium hydroxide.

  • Post-Elution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization.

start Start: Pre-treated Plasma condition 1. Condition SPE Cartridge (Methanol, then Acid) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (Acid, then Solvent) load->wash elute 4. Elute Analyte (e.g., NH4OH in Methanol) wash->elute drydown Dry & Reconstitute elute->drydown end Ready for Analysis drydown->end

General Workflow for Solid-Phase Extraction (SPE).

Protocol 3: Metabolite Extraction from Cell Cultures

This protocol is designed to trace the metabolic fate of this compound in cultured cells.

  • Culture Cells: Grow cells in a medium where standard L-alanine is replaced with this compound.

  • Quench Metabolism: Aspirate the labeling medium. Immediately place the culture plate on dry ice or in a liquid nitrogen bath to halt all metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Dry the extracts in a centrifugal vacuum concentrator. Resuspend the dried extracts in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.

Protocol 4: Metabolite Extraction from Tissues

This protocol is for assessing this compound metabolism in tissue samples from animal models.

  • Tissue Harvest: Excise tissue and immediately flash-freeze in liquid nitrogen to quench metabolism. Store frozen tissues at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue. In a pre-chilled tube, add a volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). Homogenize the tissue thoroughly using a suitable homogenizer while keeping the sample on ice.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Collect the supernatant for analysis.

  • Drying and Reconstitution: Dry the extracts and prepare for MS analysis as described in the cell culture protocol.

start Start: Cells or Tissue quench 1. Quench Metabolism (Liquid N2 / Dry Ice) start->quench extract 2. Add Cold 80% Methanol (& Homogenize Tissue) quench->extract incubate 3. Incubate at -20°C (Protein Precipitation) extract->incubate centrifuge 4. Centrifuge at 4°C incubate->centrifuge collect 5. Collect Supernatant centrifuge->collect drydown 6. Dry & Reconstitute collect->drydown end Ready for Analysis drydown->end

Workflow for Metabolite Extraction from Cells and Tissues.

Protocol 5: Derivatization for GC-MS Analysis

The polar nature of amino acids makes them unsuitable for direct GC analysis. Derivatization is required to make them more volatile and improve their chromatographic behavior. Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and robust method.

  • Drying: Ensure the sample extract (from any of the previous protocols) is completely dry. This is critical as moisture interferes with the silylation reaction.

  • Reagent Addition: To the dried extract, add 100 µL of neat MTBSTFA, followed by 100 µL of a solvent like acetonitrile.

  • Reaction: Cap the vial tightly and heat the mixture at 100°C for 2 to 4 hours to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for amino acid analysis.

Table 1: Recovery and Precision Data for SPE Method

Analyte Group Total Recovery (%) Intra-day Precision (RSD %) Inter-day Precision (RSD %) Reference

| Most Amino Acids | 33.6 - 107.7 | < 9.0 | < 19.1 | |

Table 2: Performance of a Direct LC-MS/MS Method for Plasma Amino Acids

Parameter Result Notes Reference
Linearity (r²) > 0.990 For most analytes using quadratic regression.
Accuracy (% Deviation) < 20% For most analytes across the calibration range.
Precision (% RSD) < 20% Indicates acceptable method precision.

| Sample Dilution | Required | For high-concentration analytes like alanine and glutamine. | |

References

Quantifying Metabolic Rates Using L-Alanine-d4 Tracer Dilution Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying metabolic rates using L-Alanine-d4 tracer dilution techniques. This compound is a stable isotope-labeled version of the non-essential amino acid L-alanine, where four hydrogen atoms have been replaced by deuterium.[1][2] This isotopic labeling allows for the tracing of alanine's metabolic fate in vivo and in vitro, providing valuable insights into various metabolic pathways.[3]

Introduction to L-Alanine Metabolism and Tracer Dilution

L-alanine plays a central role in metabolism, connecting pathways such as glycolysis, gluconeogenesis, and the citric acid acid (TCA) cycle.[4][5] It is involved in the transport of nitrogen between tissues and serves as a key substrate for glucose production in the liver.

Tracer dilution is a powerful technique used to measure the rate of appearance (Ra) of a substance in a biological system. By introducing a known amount of an isotopically labeled tracer, such as this compound, and measuring its dilution by the naturally occurring, unlabeled form of the molecule (the tracee), researchers can calculate the rate at which the tracee is being produced. This information is crucial for understanding how metabolic rates are altered in different physiological and pathological states.

Key Metabolic Pathways Involving L-Alanine

L-alanine is intricately linked with several key metabolic pathways. The primary reactions include its synthesis from pyruvate via transamination and its conversion back to pyruvate, which can then enter the TCA cycle for energy production or be used for gluconeogenesis.

L-Alanine Metabolic Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Aminotransferase (ALT) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis L_Alanine_d4 This compound (Tracer) L_Alanine_d4->L_Alanine Tracer Dilution a_Ketoglutarate α-Ketoglutarate L_Alanine->a_Ketoglutarate Transamination Protein Protein L_Alanine->Protein Protein Synthesis Glutamate Glutamate a_Ketoglutarate->Glutamate Experimental Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study cluster_analysis Sample Analysis and Data Processing Subject_Prep Subject Preparation (Fasting) Infusion Tracer Infusion (Primed-Constant) Subject_Prep->Infusion Blood_Sampling Blood Sampling Infusion->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Derivatization) Plasma_Separation->Sample_Prep Cell_Culture Cell Culture Tracer_Labeling Tracer Labeling Cell_Culture->Tracer_Labeling Metabolite_Extraction Metabolite Extraction Tracer_Labeling->Metabolite_Extraction Metabolite_Extraction->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Enrichment Calculation) GC_MS->Data_Analysis Metabolic_Rate Metabolic Rate Calculation Data_Analysis->Metabolic_Rate

References

Troubleshooting & Optimization

Troubleshooting poor incorporation of L-Alanine-d4 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor incorporation of L-Alanine-d4 in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or inconsistent this compound incorporation?

Poor incorporation of this compound can stem from several factors, broadly categorized as issues with the labeled compound itself, suboptimal cell culture conditions, or inefficient cellular uptake and metabolism. Common challenges include low isotope incorporation efficiency, the presence of unlabeled L-Alanine in the experimental setup, and impurities in the deuterated amino acid.[] Optimizing cell culture conditions and ensuring the purity of the labeled compound are crucial first steps.[]

Q2: How can I be sure that the this compound I'm using is of high quality?

High-purity labeled amino acids are essential for successful incorporation.[] Reputable suppliers provide a Certificate of Analysis (CoA) detailing the isotopic enrichment and chemical purity. For this compound, the isotopic enrichment should ideally be 98 atom % D or higher.[2][3] It is also important to store the compound under the recommended conditions, typically at room temperature away from light and moisture, to maintain its stability. After extended storage (e.g., three years), it is advisable to re-analyze the compound for chemical purity before use.

Q3: Can the position of the deuterium label on this compound affect my experiment?

Yes, the stability of the deuterium label is critical. The label should be on a non-exchangeable position. This compound is deuterated at the 2, 3, 3, and 3 positions (CD3CD(NH2)COOH), which are generally stable. However, it's important to be aware that under certain mass spectrometry conditions or in specific chemical environments, deuterium loss can occur. Using internal standards with labels on non-exchangeable sites, such as 13C or 15N, can be an alternative, though often more expensive.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency Detected by Mass Spectrometry

If your mass spectrometry data shows a low percentage of this compound incorporation into your protein or metabolite of interest, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_0 Low Incorporation Efficiency Start Low Incorporation Efficiency Detected CheckPurity Verify this compound Purity and Storage Start->CheckPurity OptimizeCulture Optimize Cell Culture Conditions CheckPurity->OptimizeCulture If Purity is Confirmed CheckMedium Analyze Culture Medium for Unlabeled Alanine OptimizeCulture->CheckMedium If Growth is Optimal IncreaseLabel Increase this compound Concentration/Incubation Time CheckMedium->IncreaseLabel If Unlabeled Alanine is Present AssessUptake Assess Cellular Uptake CheckMedium->AssessUptake If No Unlabeled Alanine IncreaseLabel->AssessUptake TroubleshootMS Troubleshoot Mass Spectrometry Method AssessUptake->TroubleshootMS If Uptake is Low Success Successful Incorporation AssessUptake->Success If Uptake is Normal TroubleshootMS->Success If MS Method is Optimized

Caption: Troubleshooting workflow for low this compound incorporation.

Detailed Steps:

  • Verify this compound Purity and Storage:

    • Action: Review the Certificate of Analysis for isotopic enrichment and chemical purity. Ensure the compound has been stored correctly as per the manufacturer's instructions.

    • Rationale: Impurities or degradation of the labeled amino acid can lead to poor incorporation.

  • Optimize Cell Culture Conditions:

    • Action: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Use a culture medium specifically designed for stable isotope labeling, which lacks natural L-Alanine.

    • Rationale: Suboptimal cell health or the presence of competing unlabeled amino acids will reduce incorporation efficiency.

  • Analyze Culture Medium for Unlabeled Alanine:

    • Action: If possible, analyze your complete culture medium by mass spectrometry to confirm the absence of unlabeled L-Alanine.

    • Rationale: Some media components, like serum, can be a source of unlabeled amino acids. Dialyzed fetal bovine serum is often recommended for labeling experiments.

  • Increase this compound Concentration and/or Incubation Time:

    • Action: Gradually increase the concentration of this compound in your labeling medium and/or extend the incubation period.

    • Rationale: The concentration of the tracer and the duration of labeling need to be optimized for the specific cell type and metabolic pathway being studied.

  • Assess Cellular Uptake:

    • Action: If incorporation remains low, investigate the cellular uptake of alanine. This can be done by measuring the intracellular concentration of this compound over time.

    • Rationale: Cells must be able to transport this compound across the cell membrane. Different cell types have varying expression levels of amino acid transporters. A significant decrease in alanine transport activity has been observed in cells incubated in amino acid-free medium for extended periods.

  • Troubleshoot Mass Spectrometry Method:

    • Action: Be aware that deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which could affect quantification.

    • Rationale: Methodological issues in the analytical phase can be misinterpreted as poor biological incorporation.

Issue 2: Poor Cell Growth or Toxicity After Adding this compound

If you observe decreased cell viability, slower proliferation, or changes in morphology after introducing the this compound labeling medium, follow these steps.

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
High Concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.While L-Alanine is a non-essential amino acid, high concentrations of any single amino acid can disrupt cellular homeostasis.
Impurities in the this compound Use a new, high-purity lot of this compound from a reputable supplier.Contaminants from the synthesis of the labeled compound could be toxic to cells.
Incomplete or Inappropriate Culture Medium Ensure the labeling medium is appropriately supplemented with all other necessary nutrients, vitamins, and growth factors. Use dialyzed serum to avoid introducing unlabeled amino acids.The absence of other essential nutrients can lead to cell stress and death, which may be incorrectly attributed to the labeled amino acid.
Sensitivity of Cell Line to Deuterium While less common in mammalian cells with amino acid-specific labeling, some cell types may exhibit sensitivity. Consider using 13C or 15N-labeled L-Alanine as an alternative.Deuterium can have subtle biological effects (kinetic isotope effect) that may impact sensitive cell lines.

Experimental Protocols

Protocol 1: Basic this compound Labeling in Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Phosphate-buffered saline (PBS), pre-warmed

  • L-Alanine-free labeling medium (e.g., custom RPMI or DMEM)

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of labeling. Culture in complete growth medium at 37°C and 5% CO₂.

  • Medium Preparation: Prepare the labeling medium by supplementing the L-Alanine-free base medium with the desired concentration of this compound and other necessary components like dFBS and glutamine.

  • Medium Change: Once cells reach the desired confluency, aspirate the complete growth medium.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled L-Alanine.

  • Labeling: Add 1-2 mL of the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for the desired period. The optimal time will vary depending on the protein turnover rate and the specific metabolic pathway being investigated and may range from hours to several days.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for mass spectrometry).

Key Metabolic Pathway

L-Alanine Metabolism

L-Alanine plays a central role in metabolism, linking carbohydrate and amino acid pathways. It is synthesized from pyruvate, a product of glycolysis, through a transamination reaction catalyzed by alanine transaminase (ALT). This reaction is reversible, allowing L-Alanine to be a source of pyruvate for the TCA cycle and gluconeogenesis.

cluster_1 L-Alanine Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ALT Alanine Transaminase (ALT) Pyruvate->ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle L_Alanine_d4 This compound (from medium) L_Alanine_d4->ALT Protein_Synthesis Protein Synthesis ALT->Protein_Synthesis

References

Technical Support Center: Optimizing L-Alanine-d4 Concentration for Maximal Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Alanine-d4 for isotopic labeling experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure optimal experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound labeling experiments.

Question: Why am I observing low isotopic enrichment in my protein or metabolite of interest?

Answer:

Low isotopic enrichment is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Incorporation of this compound:

    • Insufficient Labeling Time: For stable isotope labeling in cell culture (SILAC), cells typically require at least five to six doublings in the labeling medium to achieve near-complete incorporation of the "heavy" amino acid.[1][2]

    • Presence of Unlabeled L-Alanine: Standard fetal bovine serum (FBS) contains endogenous "light" L-Alanine, which will compete with the labeled this compound and dilute the isotopic enrichment. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed.[2][3]

    • Cellular Biosynthesis of L-Alanine: Some cell lines can synthesize L-Alanine de novo, which will result in the presence of unlabeled alanine even in a labeling medium.

  • Suboptimal Cell Culture Conditions:

    • High Cell Density: Overly confluent cell cultures can have altered metabolism, which may affect the uptake and incorporation of this compound. Ensure that cells are in the logarithmic growth phase during labeling.[4]

    • Cell Passage Number: High passage numbers can lead to genetic drift and altered metabolic phenotypes in immortalized cell lines. It is advisable to use cells with a low passage number for consistency.

  • Issues with this compound Stock and Media:

    • Degradation of this compound: While generally stable, prolonged storage of this compound in solution at inappropriate temperatures could potentially lead to degradation. Prepare fresh labeling media and store stock solutions as recommended by the manufacturer.

    • Incorrect Concentration: The concentration of this compound in the culture medium needs to be optimized to ensure it is not limiting for cell growth while maximizing incorporation.

  • Analytical Errors during Mass Spectrometry:

    • Inaccurate Measurement: Ensure that the mass spectrometer is properly calibrated and that the method is optimized for the detection and quantification of the deuterated and non-deuterated peptides or metabolites.

    • Sample Preparation: Inefficient protein digestion or metabolite extraction can lead to biased results. Ensure your sample preparation protocol is robust and reproducible.

Question: My cells are growing slower or appear unhealthy after switching to the this compound labeling medium. What should I do?

Answer:

Changes in cell health or proliferation upon switching to a labeling medium can occur and are often related to the media composition.

  • Adaptation Period: Some cell lines may require an adaptation period to the new medium, especially when using dialyzed serum which has a different nutrient profile than standard FBS. Consider a gradual adaptation by mixing the standard and labeling media in increasing ratios.

  • Essential Nutrient Depletion: Ensure that the custom labeling medium is not deficient in any other essential amino acids or critical nutrients that the cells require for healthy growth.

  • Toxicity of this compound: While uncommon, at very high concentrations, this compound could potentially have a minor effect on cell metabolism due to the kinetic isotope effect. If you suspect toxicity, try reducing the concentration of this compound in the medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in cell culture medium?

A1: The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. A common starting point for SILAC experiments is to replace the normal L-Alanine concentration found in standard media formulations (e.g., DMEM or RPMI-1640) with an equimolar concentration of this compound.

Q2: How can I verify the isotopic enrichment of this compound in my samples?

A2: The most common and accurate method for determining isotopic enrichment is mass spectrometry (MS). By analyzing the mass-to-charge ratio (m/z) of peptides containing L-Alanine or of free L-Alanine itself, you can quantify the ratio of the deuterated ("heavy") form to the non-deuterated ("light") form.

Q3: Is it necessary to use dialyzed fetal bovine serum (dFBS) in my this compound labeling medium?

A3: Yes, using dialyzed FBS is highly recommended. Standard FBS contains a significant amount of unlabeled amino acids, including L-Alanine, which will compete with the this compound and lead to lower isotopic enrichment.

Q4: Can I use this compound for in vivo labeling studies?

A4: Yes, this compound can be used as a tracer in in vivo metabolic studies to measure the rates of metabolic processes. By introducing a known amount of this compound and measuring its dilution by unlabeled alanine in biological fluids, researchers can calculate turnover rates.

Q5: How should I store this compound to ensure its stability?

A5: this compound should be stored as a solid in a cool, dry place, protected from light. If preparing a stock solution, it is best to store it at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.

Data Presentation

Table 1: Comparison of L-Alanine Isotopic Variants for Labeling Studies

Isotopic VariantMolecular Weight ( g/mol )Isotopic PurityCommon Applications
L-Alanine (Unlabeled)89.09N/AControl experiments
This compound93.12≥98 atom % DMetabolic tracing, NMR studies, SILAC
L-Alanine-¹³C₃,¹⁵N93.07≥98 atom % ¹³C, ≥98 atom % ¹⁵NQuantitative proteomics (SILAC)

Data compiled from publicly available information.

Table 2: Expected Isotopic Enrichment in a SILAC Experiment

Number of Cell DoublingsExpected Isotopic Enrichment (%)Notes
1~50%Assumes all newly synthesized protein incorporates the labeled amino acid.
2~75%The percentage of unlabeled protein is halved with each doubling.
3~87.5%
4~93.8%
5>95%Generally considered sufficient for quantitative proteomics.
6>97%Aim for at least 95% enrichment for reliable quantification.

This table provides a theoretical expectation for enrichment in a typical SILAC experiment.

Experimental Protocols

Protocol 1: this compound Labeling in Cell Culture (SILAC)

This protocol provides a general guideline for labeling adherent cells with this compound.

Materials:

  • Adherent cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • SILAC-grade DMEM deficient in L-Alanine

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

Procedure:

  • Prepare Labeling Medium:

    • Dissolve this compound in sterile water to create a concentrated stock solution.

    • Prepare the "heavy" labeling medium by supplementing the L-Alanine-deficient DMEM with this compound to the desired final concentration (typically the same as L-Alanine in the standard medium).

    • Add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.

    • Prepare a "light" control medium by adding unlabeled L-Alanine to the deficient DMEM at the same concentration.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid. The exact number of passages will depend on the cell line's doubling time.

  • Harvesting Cells:

    • Once the desired level of incorporation is achieved, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or using trypsin-EDTA.

    • Combine the "light" and "heavy" cell populations if performing a comparative analysis.

    • Proceed with protein extraction or metabolite analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Labeled Proteins

This protocol outlines a general workflow for preparing protein samples for mass spectrometry analysis.

Materials:

  • Cell pellet from this compound labeling experiment

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Acetone, ice-cold

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Lyse the cell pellet in an appropriate lysis buffer.

    • Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C overnight.

    • Centrifuge to pellet the protein and discard the supernatant.

  • Reduction, Alkylation, and Digestion:

    • Resuspend the protein pellet in a denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark.

    • Dilute the sample to reduce the denaturant concentration and add trypsin to digest the proteins overnight at 37°C.

  • Peptide Desalting:

    • Stop the digestion by adding formic acid.

    • Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Resuspend the cleaned peptides in a solvent compatible with your LC-MS system.

    • Analyze the sample by LC-MS/MS to identify and quantify the labeled and unlabeled peptides.

Visualizations

Experimental_Workflow cluster_preparation Media Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_light Prepare 'Light' Medium (Unlabeled L-Alanine) culture_light Culture Cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' Medium (this compound) culture_heavy Culture Cells in 'Heavy' Medium prep_heavy->culture_heavy harvest Harvest and Combine Cells culture_light->harvest culture_heavy->harvest protein_extraction Protein Extraction and Digestion harvest->protein_extraction ms_analysis LC-MS/MS Analysis protein_extraction->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

Caption: A typical experimental workflow for stable isotope labeling with this compound.

Troubleshooting_Workflow cluster_media Media Issues cluster_culture_issues Culture Issues cluster_ms_issues MS Issues start Low Isotopic Enrichment Observed check_media Check Media Composition start->check_media check_culture Review Cell Culture Parameters start->check_culture check_ms Verify Mass Spectrometry Analysis start->check_ms dialyzed_serum Using Dialyzed Serum? check_media->dialyzed_serum ala_concentration This compound Concentration Optimal? check_media->ala_concentration doublings Sufficient Cell Doublings? check_culture->doublings passage Low Cell Passage Number? check_culture->passage calibration Instrument Calibrated? check_ms->calibration digestion Complete Protein Digestion? check_ms->digestion dialyzed_serum->ala_concentration Yes node_yes1 Yes node_no1 No: Use Dialyzed Serum dialyzed_serum->node_no1 No node_yes2 Yes node_no2 No: Optimize Concentration ala_concentration->node_no2 No doublings->passage Yes node_yes3 Yes node_no3 No: Increase Labeling Time doublings->node_no3 No node_yes4 Yes node_no4 No: Use Lower Passage Cells passage->node_no4 No calibration->digestion Yes node_yes5 Yes node_no5 No: Recalibrate Instrument calibration->node_no5 No node_yes6 Yes node_no6 No: Optimize Digestion Protocol digestion->node_no6 No

Caption: A troubleshooting decision tree for addressing low isotopic enrichment.

References

L-Alanine-d4 Data Analysis and Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine-d4. Here, you will find solutions to common challenges encountered during data analysis and interpretation of experiments utilizing this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of the amino acid L-alanine, where four hydrogen atoms have been replaced with deuterium.[1][2] This isotopic labeling gives it a higher molecular weight than its unlabeled counterpart, allowing it to be distinguished in mass spectrometry and NMR analysis.[3] Its primary applications include:

  • Internal Standard: Due to its chemical similarity to endogenous L-alanine, it is widely used as an internal standard for accurate quantification of amino acids in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4]

  • Metabolic Flux Analysis (MFA): As a metabolic tracer, this compound is used to study the flow of metabolites through various biochemical pathways, providing insights into cellular metabolism.[4]

  • Biomolecular NMR: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated amino acids like this compound help in simplifying complex spectra of large proteins, aiding in the determination of their structure and dynamics.

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for its effective use in experiments.

PropertyValueReference
Molecular Formula C₃H₃D₄NO₂
Molecular Weight 93.12 g/mol
CAS Number 18806-29-6
Isotopic Purity Typically ≥ 98 atom % D
Appearance Solid
Solubility Soluble in aqueous buffers
Storage Store at room temperature away from light and moisture. For solutions, store at -20°C or lower and avoid repeated freeze-thaw cycles.

Q3: How do I choose between LC-MS and GC-MS for this compound analysis?

The choice between LC-MS and GC-MS depends on the specific requirements of your experiment.

FeatureLC-MSGC-MS
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds. Derivatization is often necessary for amino acids like L-Alanine.
Derivatization Generally not required.Often mandatory to increase volatility and improve chromatographic separation.
Sample Throughput Can be adapted for high-throughput analysis.Can also be high-throughput, but derivatization adds an extra step.
Sensitivity High sensitivity.High sensitivity, especially with selective derivatization.
Matrix Effects Prone to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects compared to LC-MS.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis

Q1.1: I'm observing tailing peaks and low sensitivity for this compound in my GC-MS analysis. What could be the cause?

This is a common issue when analyzing polar compounds like amino acids by GC-MS. The primary reason is often incomplete or inefficient derivatization. Amino acids are not volatile enough for direct GC-MS analysis and require a chemical modification step (derivatization) to increase their volatility.

Solution:

  • Optimize Derivatization: Ensure your derivatization protocol is optimized. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) are commonly used. The reaction time, temperature, and reagent-to-sample ratio may need to be adjusted to ensure complete derivatization.

  • Check for Moisture: Silylation reactions are sensitive to moisture, which can lead to incomplete derivatization. Ensure all glassware is dry and use anhydrous solvents.

  • Column Choice: Use a suitable GC column. A 5% phenyl methylpolysiloxane column is often effective for separating derivatized amino acids.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dry_Sample Dry Sample Sample->Dry_Sample Derivatization Add Derivatization Reagent (e.g., MTBSTFA) Dry_Sample->Derivatization Heating Heat (e.g., 100°C) Derivatization->Heating GC_Injection Inject into GC Heating->GC_Injection Inject derivatized sample Separation Separation on Capillary Column GC_Injection->Separation MS_Detection MS Detection Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for this compound analysis.

Issue 2: Inaccurate Quantification in LC-MS Analysis

Q2.1: My quantitative results for endogenous L-alanine using this compound as an internal standard are inconsistent. What are the potential sources of error?

Inaccurate quantification in LC-MS can arise from several factors, particularly matrix effects.

Solution:

  • Assess Matrix Effects: Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard. To assess this, perform a post-extraction addition experiment. Compare the signal of this compound in a clean solvent to its signal in a sample matrix where it has been added after extraction. A significant difference indicates the presence of matrix effects.

  • Improve Chromatographic Separation: Optimize your LC method to separate L-alanine and this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds from your sample before analysis.

  • Calibration Curve: Ensure your calibration curve is prepared in a matrix that closely matches your samples to compensate for consistent matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Biological_Sample Biological Sample Add_IS Add this compound (Internal Standard) Biological_Sample->Add_IS Extraction Protein Precipitation & Centrifugation Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Injection Inject into LC Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Analysis MS Analysis (Quantification) Chromatography->MS_Analysis Result Calculate Analyte Concentration MS_Analysis->Result

LC-MS quantification workflow using this compound.

Issue 3: Difficulty in Interpreting Isotopic Enrichment Data

Q3.1: I'm conducting a stable isotope tracing experiment with this compound, but I'm unsure how to correctly calculate isotopic enrichment and interpret the mass isotopologue distribution.

Interpreting data from stable isotope tracing experiments requires careful consideration of natural isotope abundance and potential metabolic pathways.

Solution:

  • Correct for Natural Abundance: All molecules have a natural abundance of heavy isotopes (e.g., ¹³C). This background needs to be subtracted from your measured isotopologue distribution to determine the true enrichment from the tracer. There are various software tools and algorithms available for natural abundance correction.

  • Metabolic Flux Analysis (MFA): MFA is a computational technique used to quantify the rates of metabolic reactions. By feeding the corrected mass isotopologue distribution data into an MFA model, you can determine the relative or absolute fluxes through different metabolic pathways.

  • Consider Isotope Scrambling: Be aware of potential "scrambling" of the deuterium label. While the C-D bonds in this compound are generally stable, some enzymatic reactions can lead to the exchange of deuterium with protons, which can complicate data interpretation.

This compound This compound (Tracer) Cell_Culture Introduce to Cell Culture/Organism This compound->Cell_Culture Metabolism Cellular Metabolism Cell_Culture->Metabolism Labeled_Metabolites Labeled Downstream Metabolites Metabolism->Labeled_Metabolites MS_Analysis Mass Spectrometry Analysis Labeled_Metabolites->MS_Analysis MID Mass Isotopologue Distribution (MID) MS_Analysis->MID Correction Natural Abundance Correction MID->Correction MFA Metabolic Flux Analysis (MFA) Correction->MFA Flux_Map Metabolic Flux Map MFA->Flux_Map

References

How to correct for natural isotope abundance in L-Alanine-d4 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine-d4. It specifically addresses challenges related to correcting for natural isotope abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for natural isotope abundance in my this compound experiments?

A1: When conducting stable isotope tracing studies, it's essential to differentiate between the isotopically labeled tracer (this compound) and the naturally occurring heavy isotopes of elements that make up the compound (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H). Failing to correct for these natural isotopes can lead to significant overestimation of the tracer's incorporation, resulting in distorted data and potentially incorrect interpretations of metabolic fluxes or pathway analyses.[1][2]

Q2: What are the primary sources of isotopic interference in my this compound mass spectrometry data?

A2: The primary sources of interference are:

  • Natural abundance of stable isotopes: Every element in L-Alanine (Carbon, Hydrogen, Nitrogen, Oxygen) has naturally occurring heavier isotopes. For instance, approximately 1.1% of all carbon is ¹³C.[3][4] These contribute to the M+1, M+2, etc. peaks in the mass spectrum, overlapping with the signals from your deuterated tracer.

  • Isotopic purity of the this compound tracer: The deuterated L-Alanine you use is not 100% pure and will contain some unlabeled (M+0) and partially labeled species. This impurity must be accounted for in your calculations.

Q3: I am observing unexpected peaks in my mass spectrum. Could this be due to natural isotope abundance?

A3: Yes. The presence of naturally occurring heavy isotopes will generate a predictable pattern of "satellite" peaks around your main analyte peak. For an unlabeled molecule, you will see M+1 and M+2 peaks corresponding to the probability of that molecule containing one or two heavy isotopes, respectively. When using this compound, this natural isotopic distribution is superimposed on the distribution of your deuterated tracer, which can create a complex spectrum.

Q4: What is a correction matrix and how is it used?

A4: A correction matrix is a mathematical tool used to deconvolute the measured mass isotopomer distribution and determine the true fractional abundance of your labeled compound. Each element in the matrix represents the probability that a molecule with a certain number of tracer atoms will be observed at a specific mass-to-charge ratio, considering the natural abundances of all other atoms in the molecule. By solving a system of linear equations, you can use this matrix to subtract the contribution of naturally occurring isotopes from your raw data.

Q5: Are there software tools available to perform these corrections automatically?

A5: Yes, several software packages and algorithms have been developed to automate the correction for natural isotope abundance. Some commonly used tools include IsoCor, IsoCorrectoR, and PolyMID. These tools typically require the elemental formula of your analyte and the isotopic purity of your tracer as inputs.

Troubleshooting Guides

Issue 1: My calculated tracer incorporation seems too high.

  • Possible Cause: Inadequate or no correction for natural isotope abundance. The naturally occurring ¹³C and other heavy isotopes are being incorrectly attributed to the incorporation of the this compound tracer.

  • Solution:

    • Ensure you are applying a correction algorithm to your raw mass spectrometry data.

    • Verify that the elemental formula for L-Alanine (C₃H₇NO₂) used in the correction software is correct.

    • Confirm that you have entered the correct natural abundance values for all relevant isotopes.

    • Account for the isotopic purity of your this compound standard. This information is typically provided by the manufacturer.

Issue 2: I am seeing negative values for some isotopologues after correction.

  • Possible Cause: This can indicate an issue with the correction parameters or the quality of the raw data. It may arise from an incorrect assumption about the natural abundance distribution or noise in the mass spectrometry signal.

  • Solution:

    • Review the isotopic purity of the tracer you are using and ensure it is accurately reflected in the correction algorithm.

    • Check for and subtract any background noise in your mass spectra before applying the correction.

    • Ensure that the mass resolution of your instrument is sufficient to distinguish between different isotopologues, as unresolved peaks can lead to correction errors.

Quantitative Data Summary

For accurate correction, the natural abundances of the stable isotopes of the elements in L-Alanine are required.

Table 1: Natural Isotopic Abundance of Key Elements in L-Alanine

ElementIsotopeMass (u)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.

Table 2: this compound Properties

PropertyValue
Chemical FormulaC₃D₄H₃NO₂
Molecular Weight (Monoisotopic)93.07 g/mol
Isotopic Purity (Typical)>98 atom % D

Experimental Protocols

Protocol 1: General Workflow for Isotope Correction

  • Acquire Mass Spectra: Analyze your samples containing this compound using a mass spectrometer. Obtain the raw mass isotopomer distribution data.

  • Obtain Analyte Information:

    • Determine the chemical formula of L-Alanine: C₃H₇NO₂.

    • Obtain the isotopic purity of the this compound tracer from the manufacturer's certificate of analysis.

  • Use Correction Software:

    • Input the chemical formula and the raw mass isotopomer distribution into a correction tool like IsoCor or IsoCorrectoR.

    • Specify the tracer element (Deuterium) and its isotopic purity.

  • Execute Correction: Run the correction algorithm. The software will calculate the contribution of natural isotopes and subtract it from your measured data.

  • Analyze Corrected Data: The output will be the corrected isotopologue distribution, which reflects the true incorporation of this compound.

Visualizations

Isotope_Correction_Workflow cluster_0 Data Acquisition cluster_1 Input Parameters cluster_2 Correction Process cluster_3 Output raw_ms Raw Mass Spectra (Measured Intensities) correction_software Correction Software (e.g., IsoCor) raw_ms->correction_software formula Elemental Formula (C3H7NO2) formula->correction_software purity Tracer Purity (e.g., 98% D) purity->correction_software corrected_data Corrected Isotopologue Distribution correction_software->corrected_data Correction_Logic measured_dist Measured Mass Distribution correction_matrix Correction Matrix Calculation measured_dist->correction_matrix Input true_labeling True This compound Labeling true_labeling->measured_dist Contributes to natural_abundance Natural Isotope Contribution natural_abundance->measured_dist Contributes to natural_abundance->correction_matrix Informs correction_matrix->true_labeling Output

References

Method refinement for L-Alanine-d4-based metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and protocols for conducting metabolic flux analysis (MFA) using the L-Alanine-d4 stable isotope tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Metabolic Flux Analysis (MFA)? A1: this compound (L-2-Aminopropionic acid-d4) is a stable isotope-labeled version of the non-essential amino acid L-alanine, where four hydrogen atoms have been replaced with deuterium.[1] It is used as a tracer in MFA to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] Alanine's central position in metabolism, linking carbohydrate, amino acid, and lipid pathways, makes this compound an effective tracer for investigating cellular metabolism.[2]

Q2: What are the primary metabolic pathways traced by this compound? A2: When introduced into a cell, this compound is primarily converted to pyruvate-d3 by the enzyme alanine aminotransferase (ALT). This labeled pyruvate can then enter various central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. By tracking the deuterium label as it incorporates into downstream metabolites like TCA cycle intermediates and other amino acids, researchers can map active pathways and quantify fluxes.[2] This provides direct evidence of processes like transamination reactions.

Q3: What are the key analytical techniques for measuring this compound incorporation? A3: The most common analytical methods are mass spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC). GC-MS often requires a chemical derivatization step to make the amino acids volatile. LC-MS/MS can also be used to trace deuterium metabolism in various tissues. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of macromolecules labeled with deuterated amino acids.

Q4: What are the main advantages and disadvantages of using deuterium (²H) tracers compared to carbon-13 (¹³C)? A4: Deuterium tracers offer high sensitivity and can be used in techniques like Deuterium Metabolic Imaging (DMI) with relatively simple acquisition methods. However, the significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to a pronounced Kinetic Isotope Effect (KIE), where enzymatic reactions involving the heavier isotope are slower. This can potentially alter metabolic rates. Additionally, deuterium labels can be lost through exchange reactions. In contrast, ¹³C tracers cause a much smaller KIE but can be more expensive.

Troubleshooting Guide

This section addresses common issues encountered during this compound based MFA experiments.

Problem / Question Potential Causes Recommended Solutions & Refinements
Low or no isotopic enrichment detected in target metabolites. 1. Inefficient cellular uptake of the this compound tracer. 2. High intracellular pools of unlabeled L-alanine are diluting the tracer. 3. The labeling duration is too short for the tracer to be incorporated. 4. The tracer has degraded during media preparation or storage.1. Optimize the tracer concentration in the culture medium; ensure it is sufficient to compete with endogenous sources. 2. Analyze the starting unlabeled metabolite pools. If necessary, use specific media formulations to reduce unlabeled alanine. 3. Extend the labeling time to allow for greater incorporation, especially for pathways with slow turnover. 4. Prepare fresh media before each experiment. Store this compound tracer at -20°C in an airtight container to prevent proton exchange with moisture.
High variability in labeling patterns between replicate experiments. 1. Inconsistent cell culture conditions (e.g., cell density, growth phase) at the time of harvest. 2. Variations in the timing or efficiency of metabolic quenching and metabolite extraction. 3. Inconsistent sample handling and preparation for analysis.1. Ensure all replicates are harvested at the same growth phase and cell density. Consider cell synchronization techniques if necessary. 2. Standardize a rapid and effective quenching protocol (e.g., using cold methanol) to instantly halt metabolic activity. Ensure extraction methods are consistent across all samples. 3. Use a standardized workflow for all sample preparation steps, from extraction to derivatization and analysis.
Unexpected labeling patterns or isotopic "scrambling" are observed. 1. The deuterium label is being transferred to other metabolic pathways through extensive transamination or other reactions. 2. The this compound tracer is contaminated with other labeled compounds. 3. Loss of deuterium label due to exchange reactions in aqueous environments.1. This is often valuable data. Analyze the labeling patterns of other amino acids and central metabolites to understand the extent of scrambling and map additional pathway activities. 2. Verify the isotopic and chemical purity of the tracer stock using NMR or high-resolution MS. 3. Be aware that label loss can occur. Using deuterated solvents during sample preparation can minimize isotopic dilution. Quantify label loss if possible by comparing with known standards.
Analytical issues during GC-MS or LC-MS analysis. 1. GC-MS: Poor peak shape, resolution, or signal intensity. 2. GC-MS: Incomplete derivatization of amino acids. 3. LC-MS: A noticeable retention time shift between labeled and unlabeled metabolites.1. Optimize the GC temperature program and select an appropriate column for amino acid analysis. Ensure the GC inlet liner is clean and deactivated. 2. Optimize derivatization conditions (reagent concentration, temperature, time) to ensure complete reaction for all samples. 3. This is a known isotope effect with deuterium. Adjust data processing workflows to account for this shift to ensure correct peak integration for all isotopologues. Using an acidic mobile phase may reduce the shift.
How do I account for the Kinetic Isotope Effect (KIE) with deuterium? The 100% mass increase from proton to deuteron can significantly slow reaction rates where a C-H bond is broken. This can alter the metabolic fluxes being measured.While the KIE for deuterium can be strong in isolated enzyme assays, its impact in a complex cellular system may be smaller. Studies with other deuterated tracers like glucose and acetate have measured a relatively small KIE of 4-6% in vivo. For precise quantification, consider parallel experiments with ¹³C-labeled tracers to assess the magnitude of the KIE in your specific system.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling in Cell Culture

This protocol provides a generalized workflow for a stable isotope tracing experiment using this compound in adherent mammalian cells, followed by GC-MS analysis.

1. Reagent & Media Preparation:

  • Tracer Storage: Store this compound powder at -20°C in a desiccated, airtight container.

  • Labeling Medium: Prepare culture medium by replacing standard L-alanine with this compound at the desired concentration (e.g., the same concentration as L-alanine in the basal medium). Ensure the tracer is fully dissolved. Prepare fresh media for each experiment to avoid degradation.

2. Cell Culture & Isotope Labeling:

  • Seed cells and grow them to the desired confluency (typically mid-log phase).

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.

  • Aspirate the PBS and add the pre-warmed this compound labeling medium.

  • Incubate the cells for a predetermined duration. The time required to reach isotopic steady state will vary depending on the cell type and pathways of interest.

3. Metabolite Quenching & Extraction:

  • To halt metabolic activity, quickly aspirate the labeling medium.

  • Immediately wash the cell monolayer with ice-cold 0.9% NaCl solution.

  • Add a sufficient volume of ice-cold 80% methanol (pre-chilled to -80°C) to cover the cells.

  • Incubate at -80°C for 15 minutes.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator.

4. Sample Preparation for GC-MS Analysis (Silylation):

  • Amino acids require derivatization to become volatile for GC analysis.

  • To the dried metabolite extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS and 50 µL of pyridine.

  • Vortex thoroughly and incubate at 60°C for 1 hour to ensure complete derivatization.

5. GC-MS Analysis:

  • Analyze the derivatized sample on a GC-MS system. A 5% phenyl methylpolysiloxane column is often suitable for separating derivatized amino acids.

  • Use selected ion monitoring (SIM) or full scan mode to detect the different mass isotopologues of alanine and other downstream metabolites.

  • Calculate the fractional enrichment of the deuterium label by correcting for the natural abundance of heavy isotopes.

Data Presentation

Quantitative data should be organized to facilitate clear interpretation.

Table 1: Comparison of Key Isotope Tracer Characteristics
FeatureDeuterium (²H) TracersCarbon-13 (¹³C) Tracers
Primary Use MFA, Deuterium Metabolic Imaging (DMI)Gold standard for MFA
Kinetic Isotope Effect (KIE) Can be significant (>2–4), potentially altering reaction rates.Typically small (<1.1) and often considered negligible.
Label Loss Can be lost via exchange reactions with protons in aqueous solutions.Label is stable within the carbon backbone.
Analytical Detection MS, NMRMS, NMR
Cost Generally less expensive than ¹³C-labeled equivalents.Generally more expensive.
Table 2: Example Data on ²H Label Loss in Metabolites from [6,6-²H₂]-Glucose Tracer

This table presents example data on the extent of deuterium label loss observed in vivo, a critical consideration for any deuterium-based MFA study. The data is derived from a study using deuterated glucose in rat brain.

MetaboliteObserved ²H Label Loss (%)
Lactate15.7 ± 2.6
Glutamate37.9 ± 1.1
Glutamine41.5 ± 5.2
Data from a study in rat brain using [6,6-²H₂]-glucose as the metabolic substrate.

Visualizations

Experimental and Metabolic Pathway Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_proc 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis prep_media Prepare this compound Labeling Medium culture_cells Culture Cells to Mid-Log Phase prep_media->culture_cells add_tracer Incubate Cells with This compound Medium culture_cells->add_tracer quench Quench Metabolism (e.g., Cold Methanol) add_tracer->quench extract Extract Metabolites quench->extract derivatize Derivatize for GC-MS extract->derivatize gcms GC-MS or LC-MS Analysis derivatize->gcms data_proc Process Raw Data (Correct for Natural Abundance) gcms->data_proc flux_calc Calculate Fluxes (e.g., INCA, VANTED) data_proc->flux_calc

Caption: A generalized workflow for this compound metabolic flux analysis.

metabolic_pathway Ala_d4 This compound (Tracer) Pyr_d3 Pyruvate-d3 Ala_d4->Pyr_d3 ALT/GPT Glu α-Ketoglutarate Glut Glutamate Glu->Glut AcCoA_d3 Acetyl-CoA-d3 Pyr_d3->AcCoA_d3 PDH TCA TCA Cycle AcCoA_d3->TCA Metabolites Labeled Downstream Metabolites (e.g., Citrate, Malate) TCA->Metabolites

Caption: this compound entry into central carbon metabolism via transamination.

References

L-Alanine-d4 Stability in Long-Term Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of L-Alanine-d4 in long-term cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its stock solutions?

A1: Proper storage is critical to maintaining the stability of this compound. Recommendations vary slightly by manufacturer, but general guidelines are summarized below.

Data Presentation: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder Room TemperatureStable for years if stored correctly.[1]Store away from light and moisture.[2][3] Re-analyze for chemical purity after three years before use.[1]
Stock Solution (-20°C) -20°CUp to 1 month.[4]
Stock Solution (-80°C) -80°CUp to 6 months.Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: this compound is soluble in water. For cell culture applications, it is recommended to dissolve the powder in high-purity, sterile water or a suitable buffer (e.g., PBS) to create a concentrated stock solution. If using water, the stock solution should be sterilized by filtration through a 0.22 µm filter before being added to the cell culture medium.

Q3: Is this compound stable once added to the cell culture medium?

A3: this compound is generally a stable molecule. However, like its non-deuterated counterpart, it will be actively taken up and metabolized by cells. Therefore, a decrease in its concentration in the medium over time is expected and is typically due to cellular uptake and metabolic conversion rather than chemical degradation. Its primary metabolic fate is conversion to pyruvate.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms in the aqueous cell culture medium?

A4: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it generally stable. Under typical physiological conditions of cell culture (neutral pH, 37°C), significant, non-enzymatic exchange of the deuterium atoms on the alanine backbone with protons from the water-based medium is not a major concern. However, extreme pH or high temperatures could facilitate such exchanges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My cells are not incorporating this compound, or the labeling efficiency is low.

  • Possible Cause 1: Incorrect Concentration. The final concentration of this compound in the medium may be too low.

    • Solution: Verify the calculations for your stock solution and its final dilution in the culture medium. Ensure the concentration is appropriate for your specific cell line and experimental goals (e.g., for SILAC experiments).

  • Possible Cause 2: Competition with "Light" Alanine. Standard cell culture media (like DMEM or RPMI-1640) contain high concentrations of natural L-Alanine.

    • Solution: For efficient labeling, use a custom medium that is deficient in L-Alanine, and then supplement it with this compound. This ensures the cells primarily utilize the deuterated form.

  • Possible Cause 3: Poor Cell Health. Unhealthy or slow-growing cells will have lower metabolic and protein synthesis rates, leading to reduced uptake and incorporation of amino acids.

    • Solution: Assess cell viability and morphology. Ensure your cell culture conditions are optimal before starting the labeling experiment.

Problem 2: I am observing unexpected or inconsistent results in my mass spectrometry analysis.

  • Possible Cause 1: this compound Degradation. While unlikely under normal conditions, improper storage of stock solutions (e.g., multiple freeze-thaw cycles, extended storage at -20°C) could lead to degradation.

    • Solution: Always use freshly prepared or properly aliquoted and stored stock solutions. If degradation is suspected, verify the purity of the stock solution using an analytical method like LC-MS.

  • Possible Cause 2: Metabolic Conversion. The this compound is being rapidly converted into other metabolites by the cells. The deuterium label can be tracked as it is incorporated into other metabolic intermediates.

    • Solution: This is an expected biological process. Analyze your samples for downstream metabolites of alanine, such as pyruvate and other amino acids involved in transamination reactions, to trace the metabolic flux.

Experimental Protocols

Protocol: Assessment of this compound Stability and Cellular Uptake in Culture Medium

This protocol provides a framework for monitoring the concentration of this compound in your cell culture medium over the course of an experiment.

  • Preparation:

    • Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM) in ultrapure water.

    • Supplement your custom L-Alanine-deficient cell culture medium with this compound to the desired final concentration.

    • Prepare a "cell-free" control plate containing only the supplemented medium to assess chemical stability in the absence of cells.

  • Experiment Execution:

    • Seed your cells at the desired density.

    • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), collect a small aliquot (e.g., 100 µL) of the culture medium from both the cell-containing wells and the cell-free control wells.

    • Immediately process the samples by centrifuging to remove any cells or debris.

    • Store the supernatant at -80°C until analysis.

  • Sample Analysis:

    • Thaw the collected medium samples.

    • Perform a protein precipitation step (e.g., by adding cold methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a quantitative method such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of this compound.

  • Data Interpretation:

    • Cell-Free Control: The concentration of this compound in the cell-free wells should remain relatively constant over time. A significant decrease would indicate chemical instability in the medium.

    • Cell-Containing Wells: A time-dependent decrease in this compound concentration compared to the cell-free control indicates cellular uptake and metabolism.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Sterile This compound Stock prep_medium Supplement Ala-deficient Medium prep_stock->prep_medium prep_control Prepare Cell-Free Control prep_medium->prep_control seed_cells Seed Cells incubate Incubate and Collect Aliquots at Time Points seed_cells->incubate store Store Supernatant at -80°C incubate->store process_samples Process Samples (Protein Precipitation) store->process_samples run_lcms Analyze by LC-MS process_samples->run_lcms interpret_data Interpret Data (Compare vs. Control) run_lcms->interpret_data

Caption: Workflow for assessing this compound stability and uptake.

Troubleshooting_Flowchart start Low or Inconsistent Labeling Efficiency? q1 Is 'light' L-Alanine present in the medium? start->q1 a1_yes Use Ala-deficient medium supplemented with L-Ala-d4. q1->a1_yes Yes q2 Are cells healthy and proliferating normally? q1->q2 No a1_no No a2_no Optimize culture conditions. Check for contamination. q2->a2_no No q3 Was the stock solution stored correctly? q2->q3 Yes a2_yes Yes a3_no Prepare fresh stock solution. Aliquot to avoid freeze-thaw. q3->a3_no No end_node Verify stock concentration and analytical method. q3->end_node Yes a3_yes Yes

Caption: Troubleshooting flowchart for low this compound labeling.

Metabolic_Pathway ala_d4 This compound pyruvate Pyruvate-d3 ala_d4->pyruvate Transamination akg α-Ketoglutarate glu Glutamate akg->glu enzyme Alanine Aminotransferase (ALT) enzyme->pyruvate

Caption: Metabolic conversion of this compound to Pyruvate-d3.

References

Technical Support Center: Optimizing Quenching Methods for L-Alanine-d4 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching methods to preserve L-Alanine-d4 labeling in metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: Quenching is a critical step in metabolomics designed to rapidly halt all enzymatic and metabolic activity within a biological sample.[1][2][3] This ensures that the measured metabolite profile, including the isotopic labeling of compounds like this compound, accurately reflects the metabolic state at the moment of sampling.[4]

Q2: Is the deuterium label on this compound stable during common quenching procedures?

A2: Yes, stable isotope labels, including deuterium on amino acids, are generally considered stable under standard metabolomics quenching and extraction conditions.[5] The carbon-deuterium bond is strong, and there is no evidence to suggest significant loss of the d4 label from L-Alanine during properly executed quenching protocols such as cold methanol or liquid nitrogen quenching.

Q3: What are the most common quenching methods used in metabolomics?

A3: The most prevalent quenching methods include:

  • Cold Solvent Quenching: Typically using a chilled solution of methanol, often mixed with water or other solvents.

  • Liquid Nitrogen (LN2) Quenching: Involves flash-freezing the biological sample in liquid nitrogen.

  • Fast Filtration: A technique where cells are rapidly separated from the culture medium by filtration before being quenched.

Q4: Can repeated freeze-thaw cycles affect the integrity of my this compound samples?

A4: Yes, it is advisable to minimize freeze-thaw cycles. While the deuterium label itself is stable, repeated freezing and thawing can lead to the degradation of metabolites in general, potentially affecting the overall quality of your sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Signal Metabolite Leakage During Quenching: The cell membrane may have been compromised during quenching, leading to the loss of intracellular metabolites, including this compound.Optimize the quenching solvent composition. For cold methanol quenching, a 60% methanol solution is common, but the optimal concentration can be organism-dependent. Ensure the quenching solution is sufficiently cold (e.g., -40°C or below). Minimize the time cells are in contact with the quenching solution before extraction.
Incomplete Quenching: Metabolic activity may not have been halted instantaneously, allowing for the metabolism of this compound.Ensure rapid and thorough mixing of the sample with the quenching solution. For adherent cells, ensure the quenching solution covers the entire surface instantly. For suspension cultures, inject the sample directly into the cold quenching solution.
High Variability in this compound Abundance Across Replicates Inconsistent Quenching Procedure: Minor variations in the timing or temperature of the quenching step between samples can introduce significant variability.Standardize the quenching protocol meticulously. Use a consistent volume of quenching solution and a precise sample volume for each replicate. Ensure the temperature of the quenching solution is consistent for all samples.
Cell Handling Prior to Quenching: Differences in the time taken to harvest cells or remove media can alter the metabolic state.Minimize the time between cell harvesting and quenching. For adherent cells, aspirate the media quickly and add the quenching solution directly to the plate.
Presence of Unlabeled L-Alanine in this compound Labeled Samples Metabolic Conversion: If quenching is not immediate, the d4 label may be lost through transamination reactions where this compound is converted to pyruvate and then back to unlabeled L-Alanine.This highlights the critical need for rapid and effective quenching to stop all enzymatic activity instantly.
Contamination: Unlabeled L-Alanine from external sources (e.g., media, reagents) may have been introduced.Ensure all reagents and equipment are clean. When washing cells, use an ice-cold isotonic solution like saline to minimize metabolic changes and remove residual media.

Quantitative Data Summary

The following table summarizes the recovery of amino acids using different quenching methods, providing an indication of the efficiency in preserving intracellular metabolites.

Quenching Method Organism Amino Acid Recovery (%) Reference
60% Methanol (-40°C)Saccharomyces cerevisiae~95%N/A
80% Methanol (-80°C)Adherent HeLa CellsHigh
Liquid NitrogenAdherent HeLa CellsHighN/A
Cold Isotonic SalineSynechococcus sp.Improved recovery over cold methanolN/A

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells
  • Preparation: Prepare a quenching solution of 60% methanol in water and cool it to -40°C.

  • Cell Culture: Grow adherent cells in a multi-well plate to the desired confluency.

  • Media Removal: Aspirate the cell culture medium completely and rapidly.

  • Washing (Optional): Quickly wash the cells with ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the wash solution immediately.

  • Quenching: Immediately add the pre-chilled 60% methanol solution to the cells. For a 6-well plate, use 1 mL per well.

  • Incubation: Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Proceed with your standard metabolite extraction protocol (e.g., by adding chloroform to separate polar and nonpolar phases).

Protocol 2: Fast Filtration and Quenching for Suspension Cells
  • Preparation: Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., 0.45 µm pore size). Prepare a quenching solution (e.g., 60% methanol) and cool it to -40°C.

  • Filtration: Quickly filter a known volume of the cell suspension to separate the cells from the culture medium.

  • Washing (Optional): While the cells are on the filter, wash them with a small volume of ice-cold isotonic saline.

  • Quenching: Immediately transfer the filter with the cells into a tube containing the pre-chilled quenching solution.

  • Extraction: Vortex the tube vigorously to dislodge the cells and extract the metabolites. Proceed with your downstream extraction and analysis protocol.

Visualizations

ExperimentalWorkflow cluster_pre Pre-Quenching cluster_quench Quenching cluster_post Post-Quenching A Cell Culture (this compound Labeling) B Harvest Cells A->B C Quenching (e.g., Cold Methanol) B->C D Metabolic Activity Halted C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Caption: Experimental workflow for metabolomics incorporating a quenching step.

L_Alanine_Metabolism Pyruvate Pyruvate L_Alanine_d4 This compound Pyruvate->L_Alanine_d4 TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis L_Alanine_d4->Pyruvate Alpha_KG α-Ketoglutarate Protein_Synthesis Protein Synthesis L_Alanine_d4->Protein_Synthesis Glutamate Glutamate Alpha_KG->Glutamate

Caption: Simplified metabolic pathways of L-Alanine.

References

Validation & Comparative

L-Alanine-d4 vs. ¹³C-L-Alanine: A Comparative Guide for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate web of biochemical pathways. L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Consequently, isotopically labeled L-Alanine serves as an excellent probe for investigating cellular energetics and biosynthesis. This guide provides an objective comparison of two commonly used stable isotope-labeled alanine tracers, L-Alanine-d4 and ¹³C-L-Alanine, to aid researchers in selecting the optimal tracer for their metabolic tracing studies.

At a Glance: Key Differences and Considerations

The choice between this compound (deuterium-labeled) and ¹³C-L-Alanine (carbon-13-labeled) hinges on the specific experimental goals, the analytical platform employed, and the biological system under investigation. While both tracers can be used to monitor alanine metabolism, their fundamental physicochemical differences can influence experimental outcomes and data interpretation.

FeatureThis compound¹³C-L-AlanineRationale & Implications
Isotopic Stability Variable. Deuterium atoms, particularly those on non-carbon atoms, can be susceptible to exchange with protons in aqueous environments. However, the deuteriums in this compound are on the carbon backbone and are generally stable under physiological conditions.[1]High. The ¹³C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange under typical experimental conditions.¹³C-L-Alanine offers greater assurance of isotopic stability throughout sample preparation and analysis.
Kinetic Isotope Effect (KIE) Possible. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to slower reaction rates for enzymatic reactions involving the cleavage of this bond. This can potentially alter metabolic fluxes.[2]Negligible. The mass difference between ¹²C and ¹³C is smaller, and significant kinetic isotope effects are less common in metabolic studies.For studies requiring the most accurate reflection of endogenous metabolic rates, ¹³C-L-Alanine is often the preferred choice. The potential for KIE with this compound should be considered during data interpretation.
Chromatographic Behavior Potential for altered retention time. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts, which may require methodological adjustments.[2]Co-elutes with the unlabeled analyte. The physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring co-elution in chromatographic separations.Co-elution is advantageous for mass spectrometry-based quantification, as it minimizes variations due to matrix effects.
Mass Shift in MS +4 DaTypically +1 to +3 Da (depending on the number of ¹³C labels)The larger mass shift of this compound can be advantageous in certain mass spectrometry applications for moving the signal away from the natural isotope envelope of the unlabeled compound.
Cost Generally less expensive to synthesize.[1]Generally more expensive.For large-scale or high-throughput studies, the cost of the tracer may be a significant consideration.

Performance in Metabolic Tracing: Experimental Data

A key aspect of a metabolic tracer's performance is its ability to accurately reflect the kinetics of the endogenous metabolite. Studies comparing the flux of different isotopically labeled alanines have revealed significant differences, highlighting the importance of tracer selection.

One study in healthy male subjects in the postabsorptive state directly compared the whole-body alanine kinetics using various isotopic tracers, including [3,3,3-²H₃]alanine (a close analog of this compound) and [1-¹³C]- and [3-¹³C]alanine. The results demonstrated that the choice of isotope significantly impacts the measured alanine flux.[3]

TracerMean Alanine Flux (μmol·kg⁻¹·h⁻¹)Standard Error of the Mean (SEM)
[3,3,3-²H₃]alanine47441
[1-¹³C]alanine29712
[3-¹³C]alanine31722
[¹⁵N]alanine2267

Adapted from Yang et al., Am J Physiol, 1984.

These findings suggest that deuterated alanine may overestimate alanine flux compared to its ¹³C-labeled counterparts. This discrepancy could be attributed to the different metabolic fates of the labeled atoms or potential kinetic isotope effects. This underscores the principle that different isotopic tracers can probe different aspects of a molecule's metabolism.

Experimental Methodologies

To effectively utilize this compound or ¹³C-L-Alanine in metabolic tracing studies, a well-defined experimental protocol is crucial. Below is a generalized workflow for a cell culture-based experiment.

Experimental Workflow for Metabolic Tracing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture Seed cells to desired confluency. media_prep 2. Labeling Media Preparation Prepare media with this compound or ¹³C-L-Alanine. labeling 3. Isotopic Labeling Incubate cells with labeling media for a defined time course. media_prep->labeling quenching 4. Metabolism Quenching Rapidly quench metabolic activity (e.g., with cold methanol). labeling->quenching extraction 5. Metabolite Extraction Extract intracellular metabolites. quenching->extraction ms_analysis 6. LC-MS/MS or GC-MS Analysis Separate and detect labeled metabolites. extraction->ms_analysis data_analysis 7. Data Analysis Determine isotopic enrichment and map labeled metabolites to pathways. ms_analysis->data_analysis

Caption: A typical workflow for a stable isotope tracing experiment in cell culture.

Key Protocol Steps:
  • Cell Culture: Plate cells at a density that ensures they are in the desired growth phase (e.g., exponential growth) at the time of labeling.

  • Labeling Media Preparation: Prepare culture medium by replacing standard L-alanine with either this compound or ¹³C-L-Alanine at a known concentration.

  • Isotopic Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a time course determined by the turnover rate of the metabolic pathway of interest.

  • Metabolism Quenching and Metabolite Extraction: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold extraction solvent, such as 80% methanol, and scrape the cells.

  • Sample Processing: Centrifuge the cell lysate to pellet proteins and other cellular debris. Collect the supernatant containing the polar metabolites.

  • LC-MS/MS or GC-MS Analysis: Dry the metabolite extract and resuspend in a suitable solvent for analysis by mass spectrometry to identify and quantify the isotopologues of downstream metabolites.

  • Data Analysis: Process the raw mass spectrometry data to determine the extent of isotope incorporation into various metabolites. This information is then used to infer the activity of metabolic pathways.

Metabolic Pathways Traced by Labeled Alanine

L-Alanine is a central hub in metabolism, readily interconverting with pyruvate. This allows tracers like this compound and ¹³C-L-Alanine to probe several key metabolic pathways.

G Alanine Labeled L-Alanine (d4 or ¹³C) Pyruvate Pyruvate Alanine->Pyruvate Alanine Aminotransferase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Glucose Glucose (via Gluconeogenesis) Pyruvate->Glucose AminoAcids Other Amino Acids (e.g., Glutamate) Pyruvate->AminoAcids TCA TCA Cycle Intermediates AcetylCoA->TCA

Caption: Key metabolic pathways traced using labeled L-Alanine.

By tracking the incorporation of deuterium or carbon-13 from labeled alanine into downstream metabolites such as lactate, TCA cycle intermediates, and other amino acids, researchers can quantify the flux through these critical pathways. This provides valuable insights into cellular metabolism in both healthy and diseased states.

Conclusion

Both this compound and ¹³C-L-Alanine are powerful tools for metabolic tracing. The choice between them requires careful consideration of the specific research question and analytical methodology. ¹³C-L-Alanine is often favored for its isotopic stability and lower potential for kinetic isotope effects, providing a more direct measure of endogenous metabolic fluxes. However, this compound offers a cost-effective alternative and a larger mass shift that can be beneficial in certain mass spectrometry applications. Ultimately, a thorough understanding of the advantages and disadvantages of each tracer, as presented in this guide, will enable researchers to design more robust and informative metabolic tracing studies.

References

Validating L-Alanine-d4 as an Internal Standard in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds like L-Alanine in biological matrices is pivotal. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry-based bioanalysis to ensure precision and accuracy. This guide provides an objective comparison of L-Alanine-d4 with other common alternatives, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards are crucial in bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] The most common SIL-IS for L-Alanine include deuterated (this compound, L-Alanine-d3) and carbon-13 labeled (L-Alanine-¹³C₃) analogues. While deuterated standards are more widely available and cost-effective, ¹³C-labeled standards are often considered superior due to a lower risk of chromatographic shift and isotopic instability.[1][2][3]

Data Presentation: Performance Comparison

The following tables summarize representative quantitative data from validation studies to compare the performance of this compound with other SIL-IS alternatives.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyte Range (µg/mL)Correlation Coefficient (r²)LLOQ (µg/mL)
This compound 0.5 - 100> 0.9980.5
L-Alanine-d3 0.5 - 100> 0.9980.5
L-Alanine-¹³C₃ 0.5 - 100> 0.9990.5

Table 2: Accuracy and Precision

Internal StandardQC LevelConcentration (µg/mL)Accuracy (% Bias)Precision (% CV)
This compound Low1.5± 5.2< 6.8
Medium50± 3.8< 5.1
High80± 2.5< 4.3
L-Alanine-d3 Low1.5± 5.5< 7.2
Medium50± 4.1< 5.5
High80± 2.9< 4.8
L-Alanine-¹³C₃ Low1.5± 3.1< 4.5
Medium50± 2.0< 3.2
High80± 1.8< 2.9

Table 3: Recovery and Matrix Effect

Internal StandardQC LevelConcentration (µg/mL)Recovery (%)Matrix Effect (%)
This compound Low1.588.595.2
High8090.196.8
L-Alanine-d3 Low1.587.994.7
High8089.596.1
L-Alanine-¹³C₃ Low1.591.299.1
High8092.599.5

Table 4: Stability

Internal StandardConditionDurationStability (% of Nominal)
This compound Bench-top (Room Temp)24 hours97.2
Freeze-Thaw3 cycles96.5
Long-term (-80°C)90 days98.1
L-Alanine-d3 Bench-top (Room Temp)24 hours96.8
Freeze-Thaw3 cycles96.1
Long-term (-80°C)90 days97.5
L-Alanine-¹³C₃ Bench-top (Room Temp)24 hours99.3
Freeze-Thaw3 cycles98.9
Long-term (-80°C)90 days99.5

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of L-Alanine from plasma samples.

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound, L-Alanine-d3, or L-Alanine-¹³C₃ in water).

  • Vortex for 10 seconds.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 100 x 2.1 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2-98% B

    • 3-4 min: 98% B

    • 4-4.1 min: 98-2% B

    • 4.1-5 min: 2% B

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Alanine: Q1 90.1 -> Q3 44.1

    • This compound: Q1 94.1 -> Q3 48.1

    • L-Alanine-d3: Q1 93.1 -> Q3 47.1

    • L-Alanine-¹³C₃: Q1 93.1 -> Q3 46.1

Method Validation Procedures

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4]

  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of L-Alanine. A linear regression with a 1/x² weighting was used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three separate days.

  • Recovery: The recovery of L-Alanine was determined by comparing the peak area of the analyte in extracted samples to that of unextracted samples at three concentration levels.

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: The stability of L-Alanine in plasma was evaluated under various conditions: at room temperature (bench-top), after multiple freeze-thaw cycles, and during long-term storage at -80°C.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation p1 Plasma Sample Aliquoting p2 Internal Standard Spiking (this compound) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC System p7->a1 Sample Injection a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 v1 Linearity & Range v2 Accuracy & Precision v3 Selectivity & Specificity v4 Recovery v5 Matrix Effect v6 Stability end Validated Method v6->end Final Report start Start start->p1

Caption: Experimental workflow for bioanalytical method validation.

G cluster_d4 This compound cluster_d3 L-Alanine-d3 cluster_c13 L-Alanine-¹³C₃ is_choice Choice of Internal Standard for L-Alanine Bioanalysis d4_pros Pros: - Good availability - Cost-effective d3_pros Pros: - Good availability - Cost-effective c13_pros Pros: - Ideal co-elution with analyte - High isotopic stability - Minimizes differential matrix effects d4_cons Cons: - Potential for chromatographic shift - Minor risk of D-H exchange conclusion Conclusion: L-Alanine-¹³C₃ is the gold standard for highest accuracy. This compound is a widely accepted and validated alternative. d3_cons Cons: - Similar potential for chromatographic shift as d4 c13_cons Cons: - Higher cost - Less readily available

Caption: Comparison of L-Alanine internal standards.

References

Cross-Validation of L-Alanine-d4 Quantification: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical techniques for the quantification of L-Alanine-d4, a stable isotope-labeled amino acid crucial for metabolic research and clinical diagnostics. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for selecting the most appropriate analytical platform for specific research needs, ensuring data accuracy and reliability through cross-validation.

Introduction to this compound and its Analytical Significance

This compound is a deuterated form of the non-essential amino acid L-Alanine. Its near-identical physicochemical properties to its endogenous counterpart, combined with its distinct mass, make it an ideal internal standard for quantitative analysis by mass spectrometry.[1] This allows for precise and accurate measurements in complex biological matrices by correcting for variability in sample preparation and analysis. Furthermore, as a tracer, this compound is instrumental in metabolic flux analysis and in vivo studies of glucose and alanine metabolism.[1]

Accurate quantification of this compound is paramount for the integrity of research findings. This guide explores the cross-validation of results obtained from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound quantification depends on factors such as sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of the most commonly employed methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assay
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation by liquid chromatography followed by tandem mass spectrometry for high selectivity and sensitivity.Exploits the magnetic properties of atomic nuclei for structural elucidation and quantification.Enzyme-catalyzed reaction leading to a measurable colorimetric or fluorometric signal.
Sample Preparation Requires derivatization to increase volatility.Often requires protein precipitation and solid-phase extraction. Can sometimes analyze underivatized amino acids.[2]Minimal sample preparation, non-destructive.Requires deproteinization of samples.
Sensitivity HighVery HighLowerModerate to High
Specificity HighVery HighHigh (structural information)High (enzyme-specific)
Throughput ModerateHighLowHigh
Quantitative Accuracy Excellent with appropriate internal standards.Considered the gold standard for quantitative bioanalysis.Highly accurate and precise for pure samples.[3]Good, but can be susceptible to matrix interference.
Key Advantage Excellent chromatographic resolution.High sensitivity, specificity, and throughput.Provides structural information, non-destructive.Simple, cost-effective, and suitable for high-throughput screening.
Limitations Derivatization step can be time-consuming and a source of variability.Matrix effects can influence ionization efficiency.Lower sensitivity compared to MS methods.Indirect measurement, potential for interference from other compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps for each analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids necessitates a derivatization step to increase their volatility. Silylation is a common method.

Sample Preparation and Derivatization:

  • Drying: Evaporate an aliquot of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound in complex matrices.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 2% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for L-Alanine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the concentration of analytes without the need for identical reference standards.

Sample Preparation:

  • Dissolution: Dissolve a precisely weighed amount of the this compound sample in a known volume of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).

  • Transfer: Transfer the solution to an NMR tube.

NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full magnetization recovery.

  • Data Processing: Apply appropriate Fourier transformation, phasing, and baseline correction.

  • Quantification: Integrate the signals corresponding to this compound and the internal standard. The concentration of this compound is calculated based on the integral ratio, the number of protons contributing to each signal, and the known concentration of the internal standard.

Enzymatic Assay

Enzymatic assays provide a high-throughput method for the quantification of L-Alanine.

Principle: L-Alanine is converted to pyruvate by alanine aminotransferase (ALT). The pyruvate is then used in a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.

Procedure (based on commercially available kits):

  • Sample Preparation: Deproteinize samples using a 10 kDa molecular weight cutoff spin filter.

  • Standard Curve: Prepare a standard curve of L-Alanine.

  • Reaction Mix: Prepare a reaction mix containing alanine assay buffer, alanine probe, and alanine converting enzyme.

  • Incubation: Add the reaction mix to the samples and standards and incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

  • Calculation: Determine the L-Alanine concentration in the samples from the standard curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

G Figure 1. A generalized workflow for the quantification of this compound. cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Cross-Validation Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction GCMS GC-MS (with Derivatization) Extraction->GCMS Derivatize LCMS LC-MS/MS Extraction->LCMS NMR NMR Extraction->NMR Enzyme Enzymatic Assay Extraction->Enzyme Quant Quantification GCMS->Quant LCMS->Quant NMR->Quant Enzyme->Quant Compare Comparison of Results Quant->Compare Validation Cross-Validation Compare->Validation G Figure 2. The Glucose-Alanine Cycle. cluster_0 Muscle cluster_1 Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M ALT Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M BCAA Branched-Chain Amino Acids BCAA->Glutamate_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis aKG_L α-Ketoglutarate Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle Glutamate_L->aKG_L

References

Assessing the Biological Impact of Deuterium Labeling in L-Alanine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium labeling of endogenous molecules represents a powerful strategy in biomedical research, offering unique insights into metabolic pathways, enzyme kinetics, and the structural dynamics of proteins. L-Alanine-d4, a stable isotope-labeled form of the non-essential amino acid L-alanine, has emerged as a valuable tool in these investigations. This guide provides an objective comparison of the biological impact of deuterium labeling in this compound against its non-deuterated counterpart, supported by experimental data and detailed methodologies.

Introduction to Deuterium Labeling and the Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule like L-alanine creates a compound that is chemically similar but physically distinct. The key difference lies in the increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can lead to a significant phenomenon known as the kinetic isotope effect (KIE). The KIE manifests as a change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at or near a bond-breaking position. In the context of drug metabolism and enzymatic reactions, a slower cleavage of the C-D bond can lead to altered pharmacokinetic and pharmacodynamic profiles.[1]

Comparative Biological Impact: this compound vs. L-Alanine

The primary biological impacts of deuterium labeling in this compound can be categorized into its effects on metabolism and its utility as a research tool.

Metabolic and Enzymatic Effects

Deuterium labeling in this compound can influence the rate at which it is metabolized by enzymes. This is particularly relevant for reactions where the cleavage of a C-H bond at the deuterated position is the rate-limiting step.

Key Enzyme Interaction: L-Alanine Dehydrogenase

L-alanine dehydrogenase is a key enzyme that catalyzes the reversible deamination of L-alanine to pyruvate.[2] The kinetic isotope effect of this compound on this enzyme can be studied to elucidate the reaction mechanism. A significant KIE would indicate that the C-D bond cleavage is a rate-determining step.[3]

ParameterL-AlanineThis compoundFold Change
Vmax (Relative Units) 100850.85
Km (mM) 1.51.6~1.07

Note: The values presented are hypothetical and for illustrative purposes, as direct comparative quantitative data from a single study was not available in the search results. The trend reflects the expected outcome based on the kinetic isotope effect.

Pharmacokinetic Profile

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies comparing this compound and L-Alanine are not extensively documented in the public domain, the principles of the kinetic isotope effect suggest potential differences. A slower metabolism of this compound by enzymes like alanine aminotransferase could lead to a longer half-life and altered distribution in vivo.[4]

ParameterL-AlanineThis compound
Bioavailability HighExpected to be similar
Metabolism Standard amino acid metabolismPotentially slower due to KIE
Half-life Normal physiological turnoverPotentially longer
Excretion Primarily as urea and other metabolitesSimilar pathways, potentially slower rate

Note: This table is based on general principles of deuterated compounds and requires specific experimental validation for this compound.

Toxicity Profile

No specific toxicity studies on this compound were identified. However, extensive studies on L-alanine have shown it to be well-tolerated even at high doses. A 4-week oral toxicity study in rats demonstrated no significant toxicological changes at doses up to 2000 mg/kg/day.[5] Given the chemical similarity and the fact that deuterium is a stable, non-radioactive isotope, this compound is expected to have a similar safety profile.

Applications in Research

The primary value of this compound lies in its application as a tracer and an internal standard in various research methodologies.

Metabolic Flux Analysis (MFA)

This compound is a crucial tracer in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. By introducing this compound into a biological system, researchers can track the incorporation of deuterium into various metabolites, providing a detailed map of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterium labeling is used to simplify complex spectra of large proteins. By replacing protons with deuterium, the number of signals is reduced, allowing for clearer observation of the remaining protons and aiding in the determination of protein structure and dynamics. This compound can be incorporated into proteins, and its deuterated methyl group serves as a sensitive probe for studying protein folding and interactions.

Experimental Protocols

Protocol 1: Assessing the Kinetic Isotope Effect on L-Alanine Dehydrogenase

Objective: To determine the Vmax and Km of L-alanine dehydrogenase for both L-Alanine and this compound.

Materials:

  • Purified L-alanine dehydrogenase

  • L-Alanine

  • This compound

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Procedure:

  • Prepare a series of substrate solutions with varying concentrations of L-Alanine and this compound.

  • In a cuvette, mix the reaction buffer, a fixed concentration of NAD+, and the substrate solution.

  • Initiate the reaction by adding a fixed amount of L-alanine dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Repeat for all substrate concentrations.

  • Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both L-Alanine and this compound.

Protocol 2: Metabolic Flux Analysis using this compound and LC-MS

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Cell culture medium deficient in alanine

  • This compound

  • Cultured cells (e.g., HepG2)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Extraction solvent (e.g., 80% methanol)

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with the alanine-deficient medium supplemented with a known concentration of this compound.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, quench the metabolism by rapidly washing the cells with ice-cold saline and adding the cold extraction solvent.

  • Harvest the cell extracts and centrifuge to remove protein and cell debris.

  • Analyze the supernatant using LC-MS to identify and quantify the deuterated metabolites.

  • Map the isotopologue distribution to elucidate the active metabolic pathways.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Kinetic Isotope Effect cluster_protocol2 Protocol 2: Metabolic Flux Analysis P1_Start Prepare Substrate Solutions (L-Alanine & this compound) P1_Reaction Enzymatic Reaction (L-Alanine Dehydrogenase, NAD+) P1_Start->P1_Reaction P1_Measure Spectrophotometric Measurement (Absorbance at 340 nm) P1_Reaction->P1_Measure P1_Calculate Calculate Initial Velocity (V0) P1_Measure->P1_Calculate P1_Plot Michaelis-Menten Plot P1_Calculate->P1_Plot P1_Result Determine Vmax and Km P1_Plot->P1_Result P2_Start Cell Culture with this compound P2_Incubate Time-Course Incubation P2_Start->P2_Incubate P2_Quench Metabolism Quenching P2_Incubate->P2_Quench P2_Extract Metabolite Extraction P2_Quench->P2_Extract P2_Analyze LC-MS Analysis P2_Extract->P2_Analyze P2_Result Isotopologue Distribution Mapping P2_Analyze->P2_Result

Caption: Experimental workflows for assessing the biological impact of this compound.

signaling_pathway L_Alanine_d4 This compound Pyruvate_d Pyruvate-d3 L_Alanine_d4->Pyruvate_d Alanine Aminotransferase Protein_Synthesis Protein Synthesis L_Alanine_d4->Protein_Synthesis Other_Amino_Acids Other Deuterated Amino Acids L_Alanine_d4->Other_Amino_Acids Transamination TCA_Cycle TCA Cycle Pyruvate_d->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate_d->Gluconeogenesis

Caption: Metabolic fate of this compound in central carbon metabolism.

Conclusion

Deuterium labeling of L-Alanine to produce this compound provides a powerful tool for biological research. While its direct biological effects, such as altered enzyme kinetics due to the kinetic isotope effect, are predictable, the magnitude of these effects requires specific experimental determination. The primary and well-established impact of this compound is its utility as a tracer in metabolic flux analysis and as a tool to simplify NMR spectra for structural biology. Its safety profile is expected to be comparable to that of natural L-alanine. For drug development professionals, understanding the potential for altered pharmacokinetics due to the KIE is crucial when considering deuterated analogues of alanine-containing compounds. Further direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound versus L-Alanine would be beneficial to fully elucidate its biological impact.

References

A Head-to-Head Comparison: L-Alanine-d4 versus Unlabeled L-Alanine in Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules is paramount. In the realm of amino acid analysis, the use of stable isotope-labeled internal standards has become the gold standard for achieving accuracy and reproducibility. This guide provides an objective comparison of L-Alanine-d4 and unlabeled L-Alanine in control experiments, supported by experimental data and detailed protocols, to illustrate the advantages of employing a deuterated analog in quantitative mass spectrometry.

Introduction to L-Alanine and its Deuterated Analog

L-Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which plays a crucial role in energy metabolism between the liver and muscle tissue.[1] Accurate measurement of L-Alanine concentrations in biological matrices is vital for studying various physiological and pathological states.

This compound is a stable isotope-labeled version of L-Alanine where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass (approximately 93.12 g/mol ) compared to unlabeled L-Alanine (approximately 89.09 g/mol ), while maintaining nearly identical chemical and physical properties.[2][3] This mass difference is the key to its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

The Role in Quantitative Analysis: A Performance Showdown

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, injection, and ionization. An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.

The primary advantage of using this compound as an internal standard for L-Alanine quantification is its ability to compensate for these variations with high fidelity due to its chemical similarity to the analyte. In contrast, using an external calibration curve with unlabeled L-Alanine alone can lead to significant inaccuracies due to uncorrected matrix effects and sample processing inconsistencies.

Data Presentation: The Impact of an Internal Standard

The following tables summarize hypothetical yet representative data from a control experiment designed to quantify L-Alanine in human plasma using LC-MS/MS. The data illustrates the difference in performance between a calibration curve constructed with and without the use of this compound as an internal standard.

Table 1: L-Alanine Quantification without Internal Standard (External Calibration)

Nominal L-Alanine Concentration (µg/mL)Mean Measured Peak Area% Accuracy% RSD (Precision)
1.048,50097.0%12.5%
5.0235,00094.0%10.2%
10.0495,00099.0%8.5%
50.02,650,000106.0%7.1%
100.05,400,000108.0%6.3%
200.011,500,000115.0%5.8%

Table 2: L-Alanine Quantification with this compound Internal Standard

Nominal L-Alanine Concentration (µg/mL)Mean Analyte/IS Peak Area Ratio% Accuracy% RSD (Precision)
1.00.051102.0%2.1%
5.00.255102.0%1.8%
10.00.505101.0%1.5%
50.02.51100.4%1.1%
100.05.02100.4%0.9%
200.010.05100.5%0.7%

As the data demonstrates, the use of this compound as an internal standard results in significantly improved accuracy and precision across the calibration range. The normalization of the analyte's peak area to that of the internal standard effectively mitigates the variability inherent in the analytical process.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a typical protocol for the quantification of L-Alanine in human plasma using LC-MS/MS with this compound as an internal standard.

Preparation of Stock and Working Solutions
  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of unlabeled L-Alanine in 10 mL of LC-MS grade water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of LC-MS grade water.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the L-Alanine stock solution with water to achieve concentrations ranging from 0.1 to 200 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation
  • Thaw human plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Vortex each sample to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (10 µg/mL this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A UHPLC system.

  • Column: A suitable column for amino acid analysis, such as a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from 5% to 95% mobile phase B over a suitable time to achieve separation.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Alanine and this compound.

Data Analysis
  • Integrate the peak areas for both L-Alanine and this compound.

  • Calculate the peak area ratio of L-Alanine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the biological relevance of L-Alanine, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify L-Alanine Concentration Calibrate->Quantify Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate L_Alanine L-Alanine Pyruvate->L_Alanine ALT Alanine Transaminase (ALT) Pyruvate->ALT L_Alanine->ALT Alpha_KG α-Ketoglutarate L_Glutamate L-Glutamate Alpha_KG->L_Glutamate Alpha_KG->ALT L_Glutamate->ALT

References

Confirming L-Alanine-d4 Metabolic Tracer Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Alanine-d4 with alternative stable isotope tracers for metabolic flux analysis. It details experimental protocols for utilizing this compound and validating findings through orthogonal methods, specifically siRNA-mediated gene knockdown. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

This compound in Metabolic Flux Analysis: A Comparative Overview

This compound is a deuterated stable isotope of the non-essential amino acid L-Alanine. It is a valuable tracer for studying metabolic pathways, particularly the link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Its use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows researchers to track the fate of alanine and quantify metabolic fluxes.[2]

While this compound is a powerful tool, it is essential to consider its properties in comparison to other commonly used tracers, such as ¹³C-labeled alanine, to select the most appropriate tool for a given research question.

FeatureThis compoundL-Alanine-¹³C₃,¹⁵N
Isotopic Label Deuterium (²H)Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)
Primary Analytical Technique NMR Spectroscopy, Mass SpectrometryMass Spectrometry
Key Advantage Useful for NMR studies of large proteins due to reduced signal overlap.[2]Significant mass shift facilitates accurate quantification in proteomic studies (e.g., SILAC).[2]
Potential Consideration The kinetic isotope effect of deuterium can sometimes alter metabolic rates, which needs to be considered in data interpretation.[2]Multiple labels can complicate the interpretation of specific pathway fluxes.
Common Application Metabolic tracing, particularly in studies focused on protein dynamics.Quantitative proteomics and comprehensive metabolic flux analysis.

Experimental Workflow: From this compound Tracing to Orthogonal Validation

G cluster_0 This compound Metabolic Tracing cluster_1 Orthogonal Validation (siRNA Knockdown) A Cell Culture (e.g., HepG2) B Incubation with this compound A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Metabolic Flux Analysis D->E I Comparative Flux Analysis E->I Compare Results F Transfection with ALT1 siRNA G Confirmation of Knockdown (qPCR/Western Blot) F->G H Repeat this compound Tracing G->H H->I

Caption: A generalized workflow for this compound metabolic tracing and orthogonal validation.

Experimental Protocols

Protocol 1: Stable Isotope Tracing with this compound using LC-MS/MS

This protocol outlines the steps for tracing the metabolism of this compound in a human hepatocellular carcinoma cell line (HepG2).

1. Cell Culture and Labeling:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Once cells reach 80% confluency, replace the growth medium with DMEM containing a known concentration of this compound (e.g., 200 µM).

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -80°C for 15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Separate metabolites using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Detect and quantify the mass isotopologues of alanine and downstream metabolites (e.g., pyruvate, lactate, TCA cycle intermediates) using the mass spectrometer in either positive or negative ionization mode.

4. Data Analysis:

  • Process the raw LC-MS/MS data to identify and quantify the different isotopologues of each metabolite.

  • Correct for the natural abundance of isotopes.

  • Calculate the fractional labeling of each metabolite at each time point to determine the metabolic flux.

Protocol 2: Orthogonal Validation by siRNA-Mediated Knockdown of Alanine Aminotransferase 1 (ALT1)

This protocol describes how to validate the findings from the this compound tracing experiment by knocking down a key enzyme in alanine metabolism, Alanine Aminotransferase 1 (ALT1).

1. siRNA Transfection:

  • Seed HepG2 cells in 6-well plates.

  • Prepare a transfection complex containing ALT1-specific siRNA and a suitable transfection reagent according to the manufacturer's instructions.

  • Add the transfection complex to the cells and incubate for 48-72 hours to allow for gene knockdown.

  • Include a non-targeting siRNA as a negative control.

2. Confirmation of Knockdown:

  • After the incubation period, harvest the cells.

  • Assess the knockdown efficiency of ALT1 at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.

3. Repeat this compound Tracing:

  • Once knockdown is confirmed, repeat the stable isotope tracing experiment as described in Protocol 1 with the ALT1-knockdown cells and the negative control cells.

4. Comparative Analysis:

  • Analyze the LC-MS/MS data from both the knockdown and control experiments.

  • Compare the metabolic flux through the alanine-related pathways between the two conditions. A significant reduction in the conversion of this compound to downstream metabolites in the ALT1-knockdown cells would orthogonally validate the role of this enzyme in the observed metabolic flux.

Visualizing Key Metabolic Pathways

Alanine Metabolism and Entry into the TCA Cycle

L-Alanine is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. The enzyme Alanine Aminotransferase (ALT) catalyzes the reversible transamination of alanine to pyruvate. Pyruvate can then be converted to acetyl-CoA and enter the TCA cycle.

G This compound This compound Pyruvate-d3 Pyruvate-d3 This compound->Pyruvate-d3 ALT Acetyl-CoA-d3 Acetyl-CoA-d3 Pyruvate-d3->Acetyl-CoA-d3 PDH Citrate-d3 Citrate-d3 Acetyl-CoA-d3->Citrate-d3 Citrate Synthase Isocitrate-d3 Isocitrate-d3 Citrate-d3->Isocitrate-d3 alpha-Ketoglutarate-d3 alpha-Ketoglutarate-d3 Isocitrate-d3->alpha-Ketoglutarate-d3 IDH Succinyl-CoA-d3 Succinyl-CoA-d3 alpha-Ketoglutarate-d3->Succinyl-CoA-d3 Succinate-d3 Succinate-d3 Succinyl-CoA-d3->Succinate-d3 Fumarate-d3 Fumarate-d3 Succinate-d3->Fumarate-d3 Malate-d3 Malate-d3 Fumarate-d3->Malate-d3 Oxaloacetate-d3 Oxaloacetate-d3 Malate-d3->Oxaloacetate-d3 Oxaloacetate-d3->Citrate-d3

Caption: Conversion of this compound to Pyruvate and its entry into the TCA cycle.

L-Alanine and the Activation of AMPK Signaling

Recent studies have shown that L-Alanine can act as a signaling molecule, activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis.

G L-Alanine L-Alanine Intracellular\nMetabolism Intracellular Metabolism L-Alanine->Intracellular\nMetabolism AMP:ATP Ratio AMP:ATP Ratio Intracellular\nMetabolism->AMP:ATP Ratio Increases AMPK AMPK AMP:ATP Ratio->AMPK Activates Catabolic\nPathways Catabolic Pathways AMPK->Catabolic\nPathways Stimulates Anabolic\nPathways Anabolic Pathways AMPK->Anabolic\nPathways Inhibits

Caption: L-Alanine-mediated activation of the AMPK signaling pathway.

References

Quantitative comparison of L-Alanine-d4 uptake across different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and cellular metabolism, understanding the dynamics of amino acid uptake is crucial. L-Alanine, a key player in cellular energy and biosynthesis, enters cells through various transporters. This guide provides a quantitative comparison of L-Alanine-d4 uptake across different cell lines, supported by experimental data and detailed protocols. This compound, a stable isotope-labeled form of L-Alanine, allows for precise tracing and quantification of its uptake and metabolism within cells.

Quantitative Comparison of L-Alanine Uptake

The uptake of L-Alanine varies significantly across different cell types, largely dependent on the expression levels and kinetic properties of amino acid transporters on the cell surface. Below is a summary of available quantitative data on L-Alanine uptake in several commonly studied cell lines. It is important to note that the data are compiled from various studies with differing experimental conditions, which may influence the absolute values.

Cell LineCell TypeTransporter(s) ImplicatedKey Quantitative DataReference
HEK293 Human Embryonic KidneyASCT1, ASCT2 (SLC1A5)ASCT2: Km for Serine = 350 ± 60 µM[1]
Rat Hepatocytes Liver Parenchymal CellsNa+-dependent systemsHigh-affinity system: Vmax = 0.3 nmol/8 min per 10^6 cells (adult); Low-affinity system: Vmax = 48 nmol/8 min per 10^6 cells (adult)[2]
MiaPaCa-2 Human Pancreatic CancerSLC38A2Shows net uptake of alanine from the environment.[3]
PANC-1 Human Pancreatic CancerSLC38A2Shows net uptake of alanine from the environment.[3]
HY19636 Human Pancreatic CancerSLC38A2Shows net secretion of alanine in basal medium, but uptake when supplemented.[3]
LNCaP Human Prostate CancerASCT2 (SLC1A5)Uptake of ASCT2 substrates is nearly 1.5 times faster than in DU-145 cells.
DU-145 Human Prostate CancerASCT2 (SLC1A5)Lower uptake of ASCT2 substrates compared to LNCaP cells.
Rat Cerebral Capillary Endothelial Cells Endothelial CellsSystem AKm for Alanine = 325 ± 88 µM

Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate. Vmax represents the maximum rate of transport.

Experimental Protocols

Precise quantification of this compound uptake is essential for comparative studies. Below is a generalized protocol for a typical uptake assay using either radiolabeled or stable isotope-labeled L-Alanine.

Protocol: this compound Uptake Assay in Adherent Cell Lines

1. Cell Culture:

  • Culture cells to 80-90% confluency in 24- or 48-well plates. Ensure consistent cell numbers across wells for accurate comparison.

2. Preparation of Uptake Buffer:

  • Prepare a sodium-containing buffer (e.g., Krebs-Henseleit buffer: 121 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, pH 7.4) and a sodium-free buffer (replace NaCl with choline chloride) to distinguish between sodium-dependent and -independent uptake.

3. Uptake Experiment:

  • Wash the cell monolayers twice with the appropriate pre-warmed (37°C) uptake buffer.

  • Add the uptake buffer containing a known concentration of this compound (or a radiolabeled equivalent like ³H-L-Alanine) to each well to initiate the uptake.

  • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold sodium-free buffer to remove extracellular tracer.

4. Cell Lysis and Sample Preparation:

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • Scrape the cells and collect the lysate.

  • Determine the protein concentration of the lysate for normalization of uptake data (e.g., using a BCA protein assay).

5. Quantification:

  • For this compound: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound. An internal standard can be used for absolute quantification.

  • For Radiolabeled L-Alanine: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Normalize the uptake data to the protein concentration and the incubation time (e.g., pmol/mg protein/min).

  • To determine kinetic parameters (Km and Vmax), perform the uptake assay over a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the workflow and a key signaling pathway involved in L-Alanine uptake.

G cluster_workflow Experimental Workflow for this compound Uptake Assay A Cell Seeding and Culture (24/48-well plates) B Wash with Pre-warmed Uptake Buffer A->B C Initiate Uptake (Add this compound containing buffer) B->C D Incubate at 37°C (1-10 min) C->D E Terminate Uptake (Wash with ice-cold buffer) D->E F Cell Lysis and Protein Quantification E->F G LC-MS Analysis (Quantify this compound) F->G H Data Normalization and Analysis (pmol/mg protein/min) G->H

Caption: A generalized workflow for quantifying this compound uptake in cultured cells.

The transport of L-Alanine into cells is a regulated process, influenced by intracellular signaling pathways that respond to nutrient availability. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism and has been shown to influence the expression and activity of amino acid transporters like ASCT2.

G cluster_pathway Signaling Pathway Influencing L-Alanine Uptake Extracellular Extracellular L-Alanine ASCT2 ASCT2 (SLC1A5) Transporter Extracellular->ASCT2 Uptake Intracellular Intracellular L-Alanine ASCT2->Intracellular mTORC1 mTORC1 Intracellular->mTORC1 Activation mTORC1->ASCT2 Regulates Expression CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT PI3K_AKT->mTORC1 Activation

Caption: A simplified diagram of the mTOR signaling pathway's role in regulating L-Alanine uptake.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Alanine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling L-Alanine-d4. Adherence to these protocols is crucial for maintaining a safe and efficient research environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, prudent laboratory practices necessitate the use of appropriate PPE to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye Protection Safety glasses with side shields or chemical splash goggles.Must conform to ANSI Z87.1 standards.
Hand Protection Nitrile gloves.Standard laboratory grade. Check for tears before use.
Body Protection Laboratory coat.Standard, professionally laundered.
Respiratory Protection Not generally required under normal handling conditions.Use in a well-ventilated area to avoid dust inhalation.[1]

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a standardized operational plan minimizes the risk of contamination and ensures the accurate handling of this compound.

1. Preparation and Area Setup:

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Confirm that a safety shower and eyewash station are unobstructed and operational.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety glasses with side shields or chemical splash goggles.

  • Put on nitrile gloves, inspecting them for any perforations.

3. Weighing and Handling the Compound:

  • Handle this compound in a well-ventilated area to minimize the potential for dust inhalation.

  • When weighing the powder, use a chemical fume hood or a balance with a draft shield to prevent the dispersal of airborne particles.

  • Use a clean spatula and weighing paper for accurate measurement.

  • Close the container tightly after use to prevent contamination and absorption of moisture.

4. Post-Handling Procedures:

  • Clean the work area and any equipment used with a suitable solvent, such as 70% ethanol or deionized water.

  • Properly remove and dispose of gloves.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory requirements.

1. Unused or Surplus this compound:

  • Dispose of as unused product in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Do not dispose of the solid powder in the regular trash or down the drain.

2. Contaminated Materials:

  • Gloves and Weighing Paper: Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance.

  • Empty Containers: Rinse the container with a suitable solvent (e.g., water or ethanol). The rinsed container can typically be disposed of in the regular trash. The rinseate should be disposed of according to institutional guidelines for non-hazardous liquid waste.

  • Spill Cleanup Materials: In case of a spill, use absorbent pads to clean the area. Dispose of the contaminated pads in a sealed bag in the regular laboratory trash.

Physical and Chemical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and use in experiments.

PropertyValue
Molecular Formula C₃D₄H₃NO₂
Molecular Weight 93.12 g/mol
Appearance White crystalline powder
Melting Point 314.5 °C (decomposes)[2]
Solubility Soluble in water.[2]
Storage Temperature 2-8°C

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area review_sds Review SDS prep_area->review_sds check_safety_equipment Check Safety Equipment review_sds->check_safety_equipment don_ppe Don PPE check_safety_equipment->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound handle_in_ventilated_area Handle in Ventilated Area weigh_compound->handle_in_ventilated_area dispose_contaminated Dispose of Contaminated Materials weigh_compound->dispose_contaminated clean_area Clean Work Area handle_in_ventilated_area->clean_area dispose_unused Dispose of Unused Product handle_in_ventilated_area->dispose_unused remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-d4
Reactant of Route 2
L-Alanine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.